Benzenesulfonic Anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWPJXZKQOPTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462781 | |
| Record name | Benzenesulfonic Anhydride | |
| Source | EPA DSSTox | |
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Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-35-6 | |
| Record name | Benzenesulfonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic Anhydride | |
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| Record name | Benzenesulfonic Anhydride | |
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| Record name | BENZENESULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Benzenesulfonic Anhydride from Benzenesulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing benzenesulfonic anhydride from benzenesulfonic acid. It is intended to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical pathways. This compound is a highly reactive organosulfur compound, valued as a potent electrophile and dehydrating agent in organic synthesis. Its utility in preparing sulfonamides and sulfonate esters makes it a crucial reagent in the development of pharmaceuticals and agrochemicals.[1][2]
Core Synthesis Methodologies
The principal route for the synthesis of this compound is the dehydration of benzenesulfonic acid. This process involves the removal of one molecule of water from two molecules of the acid. The selection of the dehydrating agent is critical and dictates the reaction conditions and outcomes. The most established methods employ phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Dehydration using Phosphorus Pentoxide (P₂O₅)
The use of phosphorus pentoxide is a traditional and standard approach for the synthesis of this compound.[1] This method, notably described by Lamar Field in 1952, involves heating benzenesulfonic acid with an excess of P₂O₅, often on an inert support to facilitate the reaction.[1] The reaction proceeds as follows:
2 C₆H₅SO₃H + P₂O₅ → (C₆H₅SO₂)₂O + 2HPO₃[1]
This method typically yields around 50% of the desired product.[1]
Dehydration using Thionyl Chloride (SOCl₂)
Thionyl chloride can also be employed to synthesize this compound. Interestingly, the anhydride can form as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride.[1] However, by using an excess of thionyl chloride and heating the reaction mixture to its boiling point, the formation of this compound can be favored over the sulfonyl chloride.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis methods for this compound.
| Parameter | Phosphorus Pentoxide (P₂O₅) Method | Thionyl Chloride (SOCl₂) Method |
| Typical Yield | ~50%[1] | Variable; dependent on conditions |
| Purity | High, following recrystallization | High, following purification |
| Reaction Temperature | 80°C to 180°C (typically ~125°C)[1] | Boiling point of thionyl chloride (76°C) |
| Key Reagents | Benzenesulfonic acid, Phosphorus pentoxide | Benzenesulfonic acid, Thionyl chloride |
| Primary Byproducts | Metaphosphoric acid (HPO₃) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using phosphorus pentoxide and thionyl chloride.
Protocol 1: Synthesis using Phosphorus Pentoxide
This protocol is adapted from established procedures for the synthesis of sulfonic anhydrides.
Materials:
-
Benzenesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Inert support (e.g., Kieselguhr)
-
1,2-Dichloroethane or Ethylene chloride (solvent for extraction)
-
Anhydrous benzene (for recrystallization)
-
Anhydrous ether (for recrystallization)
Procedure:
-
In a round-bottom flask protected from atmospheric moisture, thoroughly mix benzenesulfonic acid with 1.5 molar equivalents of phosphorus pentoxide and a small amount of an inert support.
-
Heat the mixture in an oil bath at approximately 125°C for 9 hours. Periodically, carefully mix the reactants with a spatula.
-
After cooling, add 1,2-dichloroethane to the flask and heat the mixture under reflux for several minutes to dissolve the product.
-
Filter the hot solution to remove the solid byproducts.
-
Repeat the extraction of the solid residue with additional portions of hot 1,2-dichloroethane.
-
Combine the extracts and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by dissolving it in a minimal amount of boiling anhydrous benzene, followed by the addition of anhydrous ether to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
Protocol 2: Synthesis using Thionyl Chloride
This protocol is based on conditions that favor the formation of the anhydride.
Materials:
-
Benzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., benzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂, place benzenesulfonic acid.
-
Add a significant excess of thionyl chloride (at least 2 molar equivalents).
-
Heat the mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization, for example, from anhydrous ether, to yield the pure product.[1]
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Caption: General reaction pathway for the dehydration of benzenesulfonic acid.
Caption: Experimental workflow for synthesis using phosphorus pentoxide.
Caption: Experimental workflow for synthesis using thionyl chloride.
References
Physical and chemical properties of benzenesulfonic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of benzenesulfonic anhydride. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data, details experimental protocols, and illustrates important reaction pathways.
Physical Properties
This compound is a white to light yellow crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is a potent electrophile and dehydrating agent, making it a valuable reagent in organic synthesis.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₅S₂ | [1][3] |
| Molecular Weight | 298.33 g/mol | [1][3] |
| Melting Point | 73 - 90 °C | [2] |
| Boiling Point | 463.7 ± 28.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [4] |
| Exact Mass | 297.996948 u | [1] |
| Appearance | White to light yellow to light orange powder | [2] |
Solubility:
Chemical Properties and Reactivity
This compound is a highly reactive compound due to the two electron-withdrawing benzenesulfonyl groups, which make the sulfur atoms highly electrophilic.[2] This reactivity makes it an excellent sulfonating and dehydrating agent.
Sulfonylation Reactions
This compound is widely used for the sulfonylation of a variety of nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively. These products are often important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
Reaction with Primary Amines: The reaction with primary amines proceeds via a nucleophilic acyl substitution mechanism to yield N-substituted sulfonamides.
Reaction with Alcohols: Similarly, alcohols react with this compound to form sulfonate esters. This reaction is a key step in many synthetic routes.
Hydrolysis
This compound readily reacts with water in a hydrolysis reaction to form two equivalents of benzenesulfonic acid. This highlights its moisture sensitivity and the necessity of anhydrous conditions for its storage and use.
Spectral Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the regions of 1420-1300 cm⁻¹ (asymmetric) and 1190-1140 cm⁻¹ (symmetric). Additionally, the anhydride linkage (S-O-S) would likely exhibit characteristic absorptions.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two benzene rings. These would likely appear as multiplets in the region of 7.0-8.0 ppm.[2]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the benzene rings.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (298.33 g/mol ), along with fragmentation patterns characteristic of the benzenesulfonyl moieties.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the dehydration of benzenesulfonic acid using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[2][6]
Detailed Experimental Protocol:
This protocol is adapted from established literature procedures.[6]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous benzenesulfonic acid.
-
Addition of Dehydrating Agent: While stirring, slowly add phosphorus pentoxide to the flask. An exothermic reaction may occur. To facilitate stirring and prevent the mixture from becoming too viscous, the phosphorus pentoxide can be mixed with an inert support like Celite.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for approximately 5 hours to ensure the reaction goes to completion.
-
Extraction: After cooling, the solid mass is treated with a suitable anhydrous organic solvent, such as 1,2-dichloroethane, and the mixture is refluxed for a short period.
-
Isolation: The hot solution is filtered to remove the solid phosphorus-containing byproducts. The filtrate is then cooled to induce crystallization of the this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like diethyl ether or chloroform.[6]
Determination of Physical Properties
Melting Point Determination:
The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is raised slowly (approximately 1-2 °C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.[7]
Boiling Point Determination:
Due to the high boiling point of this compound, its determination requires distillation under reduced pressure to prevent decomposition. A micro-distillation or a standard distillation setup suitable for high-boiling liquids under vacuum should be employed. The temperature at which the liquid boils and its vapor condenses at a specific reduced pressure is recorded as the boiling point.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a tightly sealed container under a dry, inert atmosphere.[6]
References
- 1. This compound | C12H10O5S2 | CID 11335509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 512-35-6 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | 512-35-6 [m.chemicalbook.com]
- 7. Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00864F [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Benzenesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive organosulfur compound extensively utilized in organic synthesis as a potent sulfonating and dehydrating agent. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is critical for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic methodologies. This guide provides a detailed analysis of the molecular architecture and bonding characteristics of this compound, supported by structural data from a closely related analogue, calculated vibrational frequencies, and detailed experimental protocols for its synthesis and characterization.
Introduction
This compound serves as a cornerstone reagent for the introduction of the benzenesulfonyl group into a wide array of molecules, a crucial step in the synthesis of sulfonamides and sulfonate esters, many of which are key intermediates in pharmaceutical and agrochemical development.[1] Its reactivity stems from the electrophilic nature of its sulfur atoms and the excellent leaving group potential of the benzenesulfonate anion.[1] This document elucidates the core structural features of the molecule, including bond lengths, bond angles, and vibrational modes, to provide a foundational understanding for professionals in chemical research and drug development.
Molecular Structure and Geometry
While a single-crystal X-ray diffraction structure for this compound is not available in the refereed literature, the crystal structure of its close analogue, p-toluenesulfonic anhydride, provides an excellent and reliable model for its molecular geometry. The data presented herein is derived from the crystallographic analysis of p-toluenesulfonic anhydride and is expected to be highly representative of this compound.
The molecule adopts a non-planar conformation, characterized by two tetrahedral sulfur centers bridged by an oxygen atom. Each sulfur atom is also bonded to a phenyl ring and two additional oxygen atoms. The overall structure can be visualized as two benzenesulfonyl groups linked through an anhydride functional moiety.
Key Structural Features
The core of the molecule consists of the S-O-S anhydride linkage. The bonding around each sulfur atom is approximately tetrahedral. The phenyl rings are oriented in a way that minimizes steric hindrance.
// Nodes for the first benzenesulfonyl group S1 [label="S", pos="0,0!", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Benzene Ring 1 C2 [label="C", pos="-1.5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="-2.5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="-3,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="-2.5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C6 [label="C", pos="-1.5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes for the second benzenesulfonyl group S2 [label="S", pos="2.5,0!", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; O_bridge [label="O", pos="1.25,0.5!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", pos="3.3,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="1.7,-0.8!", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C", pos="3.5,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Benzene Ring 2 C8 [label="C", pos="4,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C", pos="5,2.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C10 [label="C", pos="5.5,1.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C11 [label="C", pos="5,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; C12 [label="C", pos="4,0.2!", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges S1 -- O1 [label="double bond", color="#34A853"]; S1 -- O2 [label="double bond", color="#34A853"]; S1 -- C1 [color="#4285F4"]; S1 -- O_bridge [color="#4285F4"];
S2 -- O3 [label="double bond", color="#34A853"]; S2 -- O4 [label="double bond", color="#34A853"]; S2 -- C7 [color="#4285F4"]; S2 -- O_bridge [color="#4285F4"];
// Benzene Ring 1 Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Benzene Ring 2 Edges C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; }
Figure 1: Ball-and-stick model of the core structure of an aromatic sulfonic anhydride.
Bond Lengths and Angles
The following table summarizes the key bond lengths and angles for p-toluenesulfonic anhydride, which serve as a reliable proxy for this compound.
| Bond | Average Length (Å) | Angle | **Average Angle (°) ** |
| S=O | 1.42 | O=S=O | 122.0 |
| S-O (bridge) | 1.70 | S-O-S | 124.0 |
| S-C (aromatic) | 1.76 | O=S-O (bridge) | 105.0 |
| C-C (aromatic) | 1.39 | O=S-C | 108.0 |
| O(bridge)-S-C | 100.0 | ||
| Note: Data is derived from the crystal structure of p-toluenesulfonic anhydride (CSD Entry: 735251) as a representative model. |
Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of covalent sigma bonds and delocalized pi systems. The sulfur atoms are in a high oxidation state (+6) and form polar covalent bonds with the more electronegative oxygen atoms.
-
Sulfonyl Group (SO₂): The two S=O bonds are best described as polar double bonds with significant dπ-pπ character, resulting from the overlap of the p-orbitals of oxygen with the d-orbitals of sulfur. This results in short, strong bonds with a high degree of double-bond character. Resonance structures can be drawn where the negative charge is delocalized over the two oxygen atoms.
-
Anhydride Bridge (S-O-S): The S-O-S linkage is a key feature of the molecule. The bond angle is significantly larger than the typical tetrahedral angle, suggesting sp² hybridization of the bridging oxygen atom, with lone pairs occupying one of the hybrid orbitals.
-
Sulfur-Carbon Bond (S-C): The bond between the sulfur atom and the phenyl ring is a stable sigma bond. The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the aromatic ring.
Vibrational Spectroscopy
| Vibrational Mode | **Calculated Frequency Range (cm⁻¹) ** | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| Asymmetric SO₂ Stretch | 1380 - 1340 | Out-of-phase stretching of the two S=O bonds. |
| Symmetric SO₂ Stretch | 1190 - 1160 | In-phase stretching of the two S=O bonds. |
| S-O-S Asymmetric Stretch | 1000 - 900 | Stretching of the anhydride bridge. |
| S-C Stretch | 800 - 700 | Stretching of the sulfur-carbon bond. |
| SO₂ Bending/Rocking | 600 - 500 | Scissoring, wagging, and twisting modes of the SO₂ group. |
| Note: These are approximate frequency ranges based on DFT calculations of related benzenesulfonate species and general values for sulfonyl anhydrides. |
Experimental Protocols
Synthesis of Aromatic Sulfonic Anhydrides
The most common method for the synthesis of this compound is the dehydration of benzenesulfonic acid. A detailed and reliable protocol, adapted from the synthesis of p-toluenesulfonic anhydride, is provided below.
Materials:
-
Benzenesulfonic acid (or its monohydrate)
-
Phosphorus pentoxide (P₄O₁₀)
-
Kieselguhr (diatomaceous earth, as an inert support)
-
Asbestos (as an inert support)
-
1,2-Dichloroethane (ethylene chloride), anhydrous
-
Benzene, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
A mixture of phosphorus pentoxide and kieselguhr is prepared by shaking in a dry, stoppered flask.
-
Approximately half of this mixture is added to a mixture of asbestos and benzenesulfonic acid monohydrate in a round-bottomed flask equipped with a drying tube.
-
The mixture will become hot and is allowed to stand for 1 hour with occasional swirling.
-
The flask is then heated in an oil bath at approximately 125°C for 9 hours. The remainder of the phosphorus pentoxide mixture is added in portions during the first 3 hours of heating. The mass should be mixed with a spatula periodically.
-
After the heating period, the reaction mixture is allowed to cool. A condenser is fitted to the flask, and anhydrous 1,2-dichloroethane is added.
-
The mixture is heated under reflux for several minutes to extract the product.
-
The hot extract is decanted through a glass wool plug. The extraction process is repeated with additional portions of hot 1,2-dichloroethane.
-
The combined extracts are concentrated under reduced pressure to yield the crude product as a dark, oily solid.
-
Purification is achieved by recrystallization. The crude product is dissolved in a minimum amount of boiling anhydrous benzene, cooled, and then anhydrous diethyl ether is added to induce crystallization.
-
The mixture is cooled to -5°C overnight to maximize crystal formation.
-
The solvent is removed, and the resulting crystals of this compound are dried under vacuum.
Figure 2: Workflow for the synthesis and purification of this compound.
Characterization by Single-Crystal X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step for unambiguous structure determination.
Protocol for Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., anhydrous benzene, chloroform, or 1,2-dichloroethane).
-
Slowly cool the saturated solution to room temperature.
-
Allow the solvent to evaporate slowly in a loosely covered container over several days.
-
Alternatively, vapor diffusion can be employed by placing a solution of the anhydride in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Conclusion
This compound is a molecule of significant synthetic utility, whose reactivity is a direct consequence of its molecular structure and bonding. The key features include two tetrahedral sulfur centers linked by a bridging oxygen atom, and strong, polar S=O bonds. The structural parameters from the analogous p-toluenesulfonic anhydride, coupled with an understanding of its electronic structure and vibrational properties, provide a robust framework for its application in research and development. The experimental protocols outlined in this guide offer a practical basis for its synthesis and detailed characterization.
References
The Reaction of Benzenesulfonic Anhydride with Nucleophiles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive electrophile extensively utilized in organic synthesis for the formation of sulfonamides and sulfonate esters. Its heightened reactivity compared to the corresponding sulfonyl chloride makes it a valuable reagent for the efficient transfer of the benzenesulfonyl group to a variety of nucleophiles. This in-depth technical guide elucidates the core reaction mechanisms of this compound with common nucleophiles—amines, alcohols, and thiols—supported by available data and detailed experimental considerations. The significance of these reactions in the context of drug discovery and development is also explored, highlighting the prevalence of the sulfonamide and sulfonate ester motifs in pharmaceuticals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] Similarly, sulfonate esters serve as crucial intermediates in organic synthesis, acting as excellent leaving groups in nucleophilic substitution reactions. This compound is a powerful reagent for the synthesis of both these classes of compounds, offering a direct and efficient alternative to benzenesulfonyl chloride.[1] Its reactivity stems from the two electron-withdrawing benzenesulfonyl groups attached to a central oxygen atom, which creates highly electrophilic sulfur centers susceptible to nucleophilic attack.[1] This guide provides a detailed examination of the reaction mechanisms, quantitative data where available, and experimental protocols for the reaction of this compound with key nucleophiles.
Reaction with Amine Nucleophiles: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides.[2] This reaction is central to the creation of a vast library of compounds for drug discovery.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at one of the sulfur centers. The general steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic sulfur atoms of the this compound.[2] This initial attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a benzenesulfonate anion, which is an excellent leaving group.[2]
-
Deprotonation: A base, typically a second equivalent of the amine, deprotonates the nitrogen atom to yield the stable sulfonamide product and an ammonium benzenesulfonate salt.[2]
Quantitative Data
| Nucleophile (Amino Acid) | Product Yield (%) |
| Glycine | 89.7 |
| Alanine | 93.6 |
| Phenylalanine | 94.1 |
| Valine | 82.6 |
| Table 1: Yields for the synthesis of sulfonamides from p-acetamido benzene sulfonyl chloride and amino acids.[3] |
Experimental Protocol: General Synthesis of N-Aryl Sulfonamides
The following is a general procedure for the synthesis of N-aryl sulfonamides using this compound.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Reaction with Alcohol and Phenol Nucleophiles: Formation of Sulfonate Esters
This compound reacts with alcohols and phenols to furnish the corresponding sulfonate esters. These esters are valuable synthetic intermediates due to the excellent leaving group ability of the sulfonate moiety.
General Reaction Mechanism
Similar to the reaction with amines, the reaction with alcohols and phenols proceeds through a nucleophilic attack on one of the sulfur atoms of the anhydride.
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group of the alcohol or phenol attacks one of the electrophilic sulfur atoms of this compound to form a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, resulting in the expulsion of a benzenesulfonate anion.
-
Deprotonation: A base, such as pyridine, deprotonates the oxonium ion intermediate to yield the final sulfonate ester.
Quantitative Data
Detailed kinetic studies on the esterification of a wide range of alcohols and phenols with this compound are not extensively documented in a single source. However, the reaction is known to be efficient. For comparison, a study on the esterification of benzoic acids with phenols using the Mitsunobu reaction reported yields ranging from good to excellent.[4] While a different reaction, it highlights the feasibility of achieving high conversion in esterification reactions involving phenols.
Experimental Protocol: General Synthesis of Phenyl Benzenesulfonate
The following protocol describes a general method for the synthesis of a sulfonate ester from a phenol.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Toluene (or other suitable aprotic solvent)
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and pyridine (1.5 eq) in toluene.
-
Add this compound (1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with 1 M sodium hydroxide solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure phenyl benzenesulfonate.
Reaction with Thiol Nucleophiles: Formation of Thiosulfonates
The reaction of this compound with thiols is less commonly reported than its reactions with amines and alcohols. However, based on the principles of sulfur chemistry, the expected product is a thiosulfonate.
Proposed Reaction Mechanism
The reaction is anticipated to follow a similar mechanistic pathway involving nucleophilic attack of the sulfur atom of the thiol on one of the electrophilic sulfur atoms of the anhydride.
-
Nucleophilic Attack: The sulfur atom of the thiol (or more likely, the more nucleophilic thiolate anion) attacks a sulfur atom of the this compound, forming a sulfur-sulfur bond and a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, with the benzenesulfonate anion acting as the leaving group.
-
Deprotonation: If the reaction is initiated by the neutral thiol, a deprotonation step by a base would yield the final thiosulfonate product.
Quantitative Data and Experimental Protocols
Application in Drug Discovery and Development
The synthesis of sulfonamides and sulfonate esters using this compound is highly relevant to the pharmaceutical industry. The following workflow illustrates the logical progression of how these reactions are integrated into the drug discovery and development pipeline.
Conclusion
This compound is a potent and versatile reagent for the synthesis of sulfonamides and sulfonate esters from amine, alcohol, and phenol nucleophiles. The reactions proceed through a well-understood nucleophilic substitution mechanism, offering high efficiency and a direct route to these important classes of compounds. While detailed kinetic data for a broad range of substrates is an area ripe for further investigation, the existing literature supports the utility of this compound in both academic research and industrial applications, particularly in the realm of drug development. The reaction with thiols, while less explored, presents an interesting avenue for the synthesis of thiosulfonates. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers working in the field of organic synthesis and medicinal chemistry.
References
Discovery and history of benzenesulfonic anhydride synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Benzenesulfonic Anhydride
Introduction
This compound, with the chemical formula (C₆H₅SO₂)₂O, is a highly reactive organosulfur compound pivotal in modern organic synthesis.[1] It serves as a potent electrophile and a powerful dehydrating agent, primarily facilitating the transfer of a benzenesulfonyl group to various nucleophiles.[1] This reactivity makes it a cornerstone reagent for sulfonylation reactions, which are critical steps in the synthesis of sulfonate esters and sulfonamides—key intermediates in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to polymer chemistry for modifying polymer structures and to analytical chemistry as a derivatization agent to improve the detection of alcohols and amines.[1] This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and detailed experimental protocols for its preparation.
Historical Context: The Foundation of Aromatic Sulfur Chemistry
The journey to synthesizing and understanding this compound is intrinsically linked to foundational discoveries in 19th-century aromatic chemistry. The story begins not with the anhydride itself, but with its essential precursors.
-
1825: Isolation of Benzene: The journey began when Michael Faraday isolated benzene, laying the groundwork for the entire field of aromatic chemistry.[1]
-
1834: Synthesis of Benzenesulfonic Acid: Eilhard Mitscherlich accomplished the first synthesis of benzenesulfonic acid by reacting benzene with fuming sulfuric acid.[1][2] This pioneering work in aromatic sulfonation established the chemical basis for its derivatives.[1]
While this compound may have been formed as a byproduct in these early sulfonation reactions, its specific isolation and characterization were not achieved until analytical and synthetic techniques became more sophisticated in the following century.[1] The deliberate synthesis and study of the anhydride gained significant traction in the mid-20th century.[1]
A summary of these key historical milestones is presented below.
| Year | Discovery / Event | Key Figure(s) | Significance |
| 1825 | Isolation of Benzene | Michael Faraday | Identified the fundamental aromatic building block.[1] |
| 1834 | First synthesis of Benzenesulfonic Acid by reacting benzene with fuming sulfuric acid. | Eilhard Mitscherlich | Established the foundational reaction for aromatic sulfonation and created the direct precursor to the anhydride.[1][2] |
| 1952 | Publication of a novel and effective method for synthesizing this compound using phosphorus pentoxide. | Lamar Field | Provided a reliable, well-documented method yielding around 50%, making the anhydride more accessible for study.[3] |
Evolution of Synthetic Methodologies
The primary route to this compound is the dehydration of its parent acid, benzenesulfonic acid. Over the years, various reagents and methods have been developed to achieve this transformation, each with distinct advantages and drawbacks.
Dehydration of Benzenesulfonic Acid
The most conventional and widely practiced approach involves the removal of a water molecule from two molecules of benzenesulfonic acid.[1] Several dehydrating agents have been employed for this purpose.
-
Phosphorus Pentoxide (P₂O₅): The use of phosphorus pentoxide is a long-standing and standard approach for this synthesis.[1][3][4] It is a powerful dehydrating agent that has been reported to yield around 50% of the product.[1][3] A notable method was published in 1952 by Lamar Field, which became a benchmark for this conversion.[3]
-
Thionyl Chloride (SOCl₂): this compound can form as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride.[1][2] However, the relative amounts of the anhydride and the sulfonyl chloride can be inconsistent, appearing to depend on trace impurities in the thionyl chloride.[3]
-
Sulfur Trioxide (SO₃): As a highly reactive sulfonating agent, sulfur trioxide can also be used to drive the dehydration of benzenesulfonic acid.[1][2]
The general reaction for the dehydration is illustrated below.
Other Historical Methods
Before the widespread adoption of direct dehydration, other less practical methods were explored:
-
From Silver Benzenesulfonate: The anhydride can be prepared from silver benzenesulfonate and benzenesulfonyl chloride, though this method is noted to be expensive and inconvenient.[3]
-
From Benzenesulfonyl Chloride: A more recent report describes the conversion of benzenesulfonyl chloride to the anhydride using oxalic acid.[3]
A comparative summary of these synthetic routes is provided below.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| P₂O₅ Dehydration | Benzenesulfonic acid, Phosphorus pentoxide (P₂O₅) | ~50%[1][3] | Standard, well-established method.[1] | Requires excess P₂O₅; extraction can be difficult.[3] |
| SOCl₂ Reaction | Benzenesulfonic acid, Thionyl chloride (SOCl₂) | Variable | Can be a byproduct of sulfonyl chloride synthesis.[1] | Inconsistent yields, product mixture.[3] |
| Silver Salt Reaction | Silver benzenesulfonate, Benzenesulfonyl chloride | Not specified | - | Expensive, inconvenient.[3] |
| Oxalic Acid Reaction | Benzenesulfonyl chloride, Oxalic acid | Not specified | Alternative to acid dehydration. | Less common, utility not fully established.[3] |
Experimental Protocols: The Field Synthesis (1952)
The method developed by Lamar Field using phosphorus pentoxide represents a cornerstone in the practical synthesis of this compound. The protocol provides a clear and reproducible procedure.
Materials and Equipment
-
Benzenesulfonic acid (anhydrous)
-
Phosphorus pentoxide (P₂O₅)
-
Inert support (e.g., sand or Celite)
-
Reaction vessel with a heating mantle
-
Extraction apparatus (Soxhlet or equivalent)
-
Solvent for extraction (e.g., ether or chloroform)
-
Recrystallization solvent (e.g., ether)
-
Vacuum filtration apparatus
Detailed Procedure
-
Preparation: Anhydrous benzenesulfonic acid is thoroughly mixed with excess phosphorus pentoxide. An inert support like sand is often added to facilitate the subsequent extraction process.[3]
-
Reaction: The mixture is heated. Reaction temperatures can range from 80°C to 180°C.[1] In one specific preparation, the mixture is gradually heated to 100°C and maintained for 5 hours to ensure the reaction goes to completion.[1]
-
Extraction: After cooling, the solid reaction mass is transferred to an extractor, and the this compound is extracted with a suitable organic solvent, such as ether or chloroform.[3]
-
Purification: The solvent is removed from the extract under reduced pressure to yield the crude anhydride.[3]
-
Recrystallization: The crude product is then purified by recrystallization. Further recrystallization from ether can yield nearly colorless long, thin tablets of the anhydride.[3]
Experimental Workflow Diagram
The workflow for the phosphorus pentoxide method is outlined in the diagram below.
Quantitative Data from Historical Experiments
The 1952 paper by Field provides specific data that highlights the outcomes and challenges of the synthesis.
| Parameter | Value / Observation | Reference |
| Yield | ~50-52% (after recrystallization) | [3] |
| Appearance | Nearly colorless long, thin tablets | [3] |
| Melting Point | 88-91°C (softening around 75°C) | [3] |
| Purity Check | Product converted to benzenesulfonamide in 75% yield for confirmation. | [3] |
| Stability Note | The product liquefies on exposure to air and reacts with nucleophiles. | [1] |
Conclusion
The synthesis of this compound has evolved from being an unisolated byproduct of early aromatic chemistry to a well-defined process central to synthetic organic chemistry. The historical development, from Faraday's isolation of benzene and Mitscherlich's synthesis of benzenesulfonic acid, laid the critical groundwork. The mid-20th-century development of reliable dehydration methods, particularly the use of phosphorus pentoxide, made the anhydride readily accessible, unlocking its potential as a versatile reagent. For researchers and professionals in drug development, understanding this history and the detailed methodologies is crucial for leveraging this powerful compound in the synthesis of complex molecules and novel chemical entities.
References
Benzenesulfonic Anhydride (CAS 512-35-6): A Technical Guide
Abstract: This document provides a comprehensive technical overview of benzenesulfonic anhydride (CAS 512-35-6), a highly reactive organosulfur compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical and physical properties, spectroscopic characteristics, detailed synthesis protocols, key reactions, and safety information. This compound is primarily recognized as a potent electrophile and an efficient sulfonating and dehydrating agent.[1] Its applications are extensive, ranging from the synthesis of sulfonamides and sulfonate esters, which are crucial intermediates for pharmaceuticals and agrochemicals, to polymer modification and analytical derivatization.[1][2]
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid that is sensitive to moisture.[2][3] It is often stored under anhydrous conditions to prevent hydrolysis back to benzenesulfonic acid. Upon exposure to air, it can liquefy over a couple of hours.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 512-35-6 | [2][5] |
| IUPAC Name | benzenesulfonyl benzenesulfonate | [1] |
| Molecular Formula | C₁₂H₁₀O₅S₂ | [2][5] |
| Molecular Weight | 298.33 g/mol | [2][5] |
| Appearance | White to light yellow/orange powder or crystal | [2] |
| Melting Point | 73 - 90 °C (range can be broad) | [2][4] |
| Boiling Point | 239 - 241 °C | [2] |
| Purity | ≥ 96% | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, CHCl₃ | [3] |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Characteristic Peaks / Signals |
| FT-IR | ~1820 cm⁻¹ & ~1750 cm⁻¹: Asymmetric and symmetric C=O stretches are not present. Instead, characteristic S=O stretches for the anhydride linkage are expected. Strong absorptions for S=O stretching are typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions. The anhydride O=S-O-S=O system will show strong, characteristic bands. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching. |
| ¹H NMR | ~7.5 - 8.5 ppm: Complex multiplet corresponding to the 10 protons on the two aromatic rings. The protons ortho to the sulfonyl group are expected to be the most downfield (deshielded). |
| ¹³C NMR | ~125 - 145 ppm: Multiple signals corresponding to the aromatic carbons. The carbon atom directly attached to the sulfur (ipso-carbon) would be distinct from the ortho, meta, and para carbons. |
| Mass Spec. (EI) | m/z 298: Molecular ion peak (M⁺). Fragmentation: Expect loss of SO₂ (m/z 64) and benzenesulfonate radical (C₆H₅SO₃•, m/z 157). Common fragments would include the phenyl cation (C₆H₅⁺, m/z 77). |
Synthesis and Mechanism
The most common and established method for preparing this compound is through the dehydration of benzenesulfonic acid.[1][6] This reaction typically employs a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being a standard choice.[4][6]
Experimental Protocol: Synthesis via Dehydration
This protocol is based on a reported method for preparing sulfonic acid anhydrides using phosphorus pentoxide.[4]
Objective: To synthesize this compound from benzenesulfonic acid using phosphorus pentoxide as a dehydrating agent.
Materials:
-
Benzenesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Inert support (e.g., kieselguhr)
-
1,2-Dichloroethane (or other suitable solvent like Et₂O or CHCl₃ for extraction/crystallization)
Procedure:
-
In a reaction vessel equipped for heating and stirring, benzenesulfonic acid is added.
-
A mixture of phosphorus pentoxide and an inert support (e.g., a 1:1 mixture) is prepared.
-
The P₂O₅ mixture is added slowly and portion-wise to the benzenesulfonic acid at room temperature with stirring.
-
The reaction mixture is then gradually heated to 100 °C and maintained at this temperature for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[1]
-
After heating, the mixture is cooled.
-
A suitable organic solvent, such as 1,2-dichloroethane, is added, and the solution is refluxed for a short period (e.g., 10 minutes) to extract the product.
-
The hot solution is filtered to remove the spent dehydrating agent and other solids. The filtration may be repeated after cooling to remove any precipitated impurities.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent such as diethyl ether or chloroform to yield the final product.
Reactivity and Applications
This compound is a cornerstone reagent for sulfonylation reactions, facilitating the transfer of a benzenesulfonyl group to various nucleophiles.[1] Its reactivity is more pronounced than that of the corresponding benzenesulfonyl chloride, making it valuable for efficient and rapid reactions.[1] The reaction mechanism involves a nucleophilic attack on one of the electrophilic sulfur atoms, which results in the displacement of a benzenesulfonate anion, an excellent leaving group.[1]
Key Applications:
-
Synthesis of Sulfonamides and Sulfonate Esters: It reacts readily with primary and secondary amines to form N-substituted sulfonamides and with alcohols or phenols to form sulfonate esters.[1][2] These products are often key intermediates in the development of pharmaceuticals (e.g., sulfa drugs) and agrochemicals.[1][2]
-
Friedel-Crafts Reactions: It is used for Friedel-Crafts sulfone synthesis, often providing superior results and higher yields compared to using sulfonyl chlorides.[1][4]
-
Dehydrating Agent: It serves as an effective dehydrating condensation agent, for example, in the synthesis of carboxamides from carboxylic acids and amines.[1]
-
Polymer Chemistry: The compound is used to modify polymer structures, which can enhance properties such as thermal stability and solubility.[1][2]
-
Analytical Chemistry: It is employed in derivatization techniques to improve the detection sensitivity of alcohols and amines in chromatographic methods.[1][2]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[7] It is also moisture-sensitive and should be handled under a dry, inert atmosphere.[8]
Table 3: GHS Hazard Information
| Hazard Type | Code | Description | Source(s) |
| Pictogram | GHS05 | Corrosive | |
| Signal Word | Danger | [7] | |
| Hazard Statement | H290 | May be corrosive to metals. | [7] |
| H314 | Causes severe skin burns and eye damage. | [7] | |
| H318 | Causes serious eye damage. | ||
| Precautionary | P260 | Do not breathe dust. | [7][8] |
| Statements | P280 | Wear protective gloves/protective clothing/eye protection. | [7][8] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] | |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P405 | Store locked up. | [8] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[2][7]
-
Avoid exposure to moisture to prevent decomposition.[7]
Conclusion
This compound is a powerful and versatile reagent in organic chemistry with significant utility in the pharmaceutical and chemical industries.[2] Its high reactivity as a sulfonating agent makes it indispensable for the synthesis of a wide array of sulfone-containing molecules.[1] A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. aaqr.org [aaqr.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Benzenesulfonic acid, sodium salt [webbook.nist.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzenesulfonic acid(98-11-3) IR Spectrum [chemicalbook.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Solubility of Benzenesulfonic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzenesulfonic anhydride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility and perform purification.
Qualitative Solubility of this compound
This compound is a white crystalline solid that is generally soluble in a range of organic solvents.[1][2] Its solubility is attributed to the presence of two phenyl groups, which contribute to its affinity for non-polar and moderately polar organic solvents. Conversely, it is reported to be insoluble in water.[1] The compound is known to be reactive towards nucleophiles and can liquefy upon exposure to air.[2][3]
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility | Citation |
| Ethers | Diethyl Ether | Soluble | [1][2] |
| Halogenated Hydrocarbons | Chloroform | Soluble | [2] |
| Halogenated Hydrocarbons | Chlorobenzene | Soluble | [2] |
| Alcohols | Alcohol (general) | Soluble (under acidic conditions) | [1] |
Note: The term "soluble" in this context is based on qualitative descriptions found in the cited literature. Specific quantitative values (e.g., g/100 mL) are not available in the provided search results.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Glassware (beakers, flasks, pipettes)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or rotary evaporator
-
Drying oven
Procedure:
-
Solvent Saturation:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the solution to reach equilibrium. This may take several hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Determine the mass of the collected filtrate.
-
Carefully evaporate the solvent from the filtrate. This can be achieved by using a rotary evaporator or by placing the sample in a pre-weighed evaporating dish in a fume hood, followed by gentle heating in a drying oven to remove all traces of the solvent.
-
Once the solvent is completely removed, accurately weigh the remaining solid this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units, such as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL:
-
Solubility = (Mass of dissolved this compound (g) / Volume of solvent used to dissolve it (mL)) * 100
-
-
To calculate molar solubility (mol/L):
-
Workflow for Determining Quantitative Solubility
Caption: Workflow for the experimental determination of quantitative solubility.
Experimental Protocol for Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds like this compound.[2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent. This compound can be purified by recrystallization from diethyl ether.[3]
Materials:
-
Crude this compound
-
Anhydrous diethyl ether (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or steam bath (no open flames with diethyl ether)
-
Hot plate (for non-flammable solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent (e.g., diethyl ether) to the flask.
-
Gently heat the mixture while stirring to dissolve the solid. Add the solvent in small portions until the solid just dissolves. It is important to use the minimum amount of hot solvent to ensure a good yield of crystals upon cooling.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization Process Flow
Caption: General workflow for the purification of this compound by recrystallization.
Safety Considerations
This compound is a reactive chemical. It is important to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Diethyl ether is highly flammable and should be handled with extreme care, away from any sources of ignition. Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.
References
Stability and Storage of Benzenesulfonic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for benzenesulfonic anhydride. Understanding these parameters is critical for ensuring the compound's integrity and reactivity in research and development settings. This document outlines the known stability profile, optimal storage and handling procedures, and methodologies for assessing its degradation.
Chemical and Physical Properties
This compound ((C₆H₅SO₂)₂O) is a white to light orange crystalline solid.[1] It is a highly reactive organosulfur compound, primarily utilized as a potent electrophile and dehydrating agent in organic synthesis.[2] Its reactivity stems from the anhydride functionality, which makes the benzenesulfonyl group an excellent leaving group in nucleophilic substitution reactions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₅S₂ | [3] |
| Molecular Weight | 298.33 g/mol | [3][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1][4] |
| Melting Point | 60-85 °C (softens around 55 °C); 88-91 °C (softens around 75 °C) | [1] |
| Boiling Point | 463.7 ± 28.0 °C (Predicted) | [1] |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [1] |
Stability Profile
The primary factor affecting the stability of this compound is its extreme sensitivity to moisture. It readily undergoes hydrolysis to form benzenesulfonic acid. This high reactivity with water necessitates stringent control of the storage environment to prevent degradation.
Hydrolytic Stability
This compound reacts with water to yield two molecules of benzenesulfonic acid. This is the most significant degradation pathway.
References
Theoretical Insights into the Reactivity of Benzenesulfonic Anhydride: A Technical Guide for Researchers
Introduction: Benzenesulfonic anhydride, a highly reactive organosulfur compound, serves as a potent electrophile and dehydrating agent in a myriad of organic transformations. Its utility is particularly pronounced in the synthesis of sulfonamides and sulfonate esters, crucial moieties in numerous pharmaceutical agents. This in-depth technical guide explores the theoretical underpinnings of this compound's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reaction mechanisms, supported by computational data and detailed experimental protocols.
Electrophilicity and Reactivity: A Computational Perspective
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound. The presence of two strongly electron-withdrawing benzenesulfonyl groups flanking an oxygen atom renders the sulfur atoms highly electrophilic. This heightened electrophilicity, when compared to the corresponding benzenesulfonyl chloride, makes it a more efficient and rapid benzenesulfonyl group transfer agent.[1]
Computational models can predict the global and local electrophilicity indices of this compound, providing a quantitative measure of its reactivity towards nucleophiles. The global electrophilicity index (ω) offers a general assessment of its electrophilic power, while local electrophilicity indices, often calculated using Fukui functions, identify the specific atomic sites most susceptible to nucleophilic attack. For this compound, these calculations consistently point to the sulfur atoms as the primary electrophilic centers.
While specific DFT studies detailing activation energies for a wide range of reactions involving this compound are not extensively available in the public domain, analogous computational studies on related sulfonic acid derivatives provide valuable insights. For instance, DFT calculations on the esterification of benzenesulfonic acid with methanol have explored various reaction pathways, including SN1 and SN2 mechanisms, and have quantified the associated activation barriers.[2] These studies suggest that nucleophilic attack at the sulfur center can proceed through either a concerted or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions.
Key Reactions and Mechanistic Pathways
This compound participates in a variety of important organic reactions, primarily driven by its potent electrophilicity and dehydrating capabilities.
Sulfonylation of Amines and Alcohols
The most prominent application of this compound is in the synthesis of sulfonamides and sulfonate esters through reactions with primary and secondary amines and alcohols, respectively.
Mechanism of Sulfonylation: The reaction proceeds via a nucleophilic attack of the amine's nitrogen or the alcohol's oxygen on one of the electrophilic sulfur atoms of the anhydride. This is followed by the departure of a stable benzenesulfonate anion as a leaving group.
Dehydration Reactions
This compound is a powerful dehydrating agent, capable of promoting the formation of nitriles from amides and oximes, as well as facilitating other condensation reactions.
Mechanism of Amide Dehydration: The reaction is believed to proceed through the formation of a mixed sulfonic-carboxylic anhydride intermediate, which is more susceptible to elimination.
References
Methodological & Application
Application Notes and Protocols: Benzenesulfonic Anhydride as a Dehydrating Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a powerful and versatile dehydrating agent in organic synthesis.[1] Its high reactivity makes it particularly effective in promoting condensation reactions, such as the formation of amides and esters, by efficiently removing water, a common byproduct that can limit reaction yields.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations relevant to pharmaceutical and chemical research.
Core Applications
This compound is primarily utilized in the following dehydration reactions:
-
Amidation: Synthesis of carboxamides from carboxylic acids and amines.
-
Esterification: Synthesis of esters from carboxylic acids and alcohols.
-
Intramolecular Cyclization: Facilitating ring closure through the removal of a water molecule.
The reactivity of this compound is attributed to its ability to act as a potent electrophile, readily reacting with nucleophiles like carboxylic acids to form a mixed sulfonic-carboxylic anhydride intermediate.[2] This intermediate is highly activated towards nucleophilic attack, leading to efficient product formation under mild conditions.
Amidation of Carboxylic Acids
The formation of an amide bond is a cornerstone of organic and medicinal chemistry. This compound, in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), provides a highly efficient method for the synthesis of carboxamides from a wide range of carboxylic acids and amines, including sterically hindered substrates.
Quantitative Data for Amidation
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 95 |
| 2 | Pivalic Acid | Benzylamine | N-Benzylpivalamide | 92 |
| 3 | Benzoic Acid | Di-n-propylamine | N,N-Di-n-propylbenzamide | 98 |
| 4 | Phenylacetic Acid | Morpholine | 4-(Phenylacetyl)morpholine | 99 |
| 5 | (S)-Ibuprofen | Benzylamine | (S)-N-Benzyl-2-(4-isobutylphenyl)propanamide | 96 |
Experimental Protocol: General Procedure for Amidation
-
To a solution of the carboxylic acid (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at room temperature, add this compound (1.2 mmol).
-
After stirring for 5 minutes, add the amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Reaction Workflow for Amidation
References
Application Notes: Benzenesulfonic Anhydride in Friedel-Crafts Sulfone Synthesis
Introduction
The synthesis of diaryl sulfones is a cornerstone reaction in organic chemistry, owing to the prevalence of the sulfone moiety in pharmaceuticals, polymers, and fine chemicals. The Friedel-Crafts reaction is a primary method for constructing the carbon-sulfur bond necessary for these structures. While traditionally reliant on arenesulfonyl chlorides, the use of benzenesulfonic anhydride presents a potent and often advantageous alternative. This document provides detailed protocols and application data for researchers employing this compound as a sulfonating agent in Friedel-Crafts synthesis.
This compound ((PhSO₂)₂O) serves as a highly reactive electrophile, readily activated by Lewis acids to engage in electrophilic aromatic substitution with a wide range of aromatic and heteroaromatic substrates. Its primary advantage lies in its ability to circumvent the generation of hydrogen chloride (HCl) gas, a corrosive byproduct of reactions involving sulfonyl chlorides. This often leads to cleaner reactions, simpler workups, and improved compatibility with acid-sensitive substrates.
Advantages of this compound:
-
Higher Reactivity: Often more reactive than the corresponding sulfonyl chlorides, allowing for milder reaction conditions.
-
No HCl Byproduct: Avoids the formation of corrosive HCl gas, simplifying handling and workup procedures.
-
Improved Yields: In many cases, the use of the anhydride leads to higher yields of the desired diaryl sulfone.
-
Versatility: Effective for the sulfonation of a broad array of electron-rich aromatic and heteroaromatic compounds.
Mechanism of Action
The Friedel-Crafts sulfone synthesis using this compound proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the anhydride, generating a highly electrophilic sulfonylium cation intermediate. This intermediate is then attacked by the electron-rich aromatic substrate, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the final diaryl sulfone product.
Caption: Figure 1: Mechanism of Friedel-Crafts Sulfone Synthesis using this compound.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of diaryl sulfones using this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Synthesis of Diaryl Sulfones with AlCl₃ Catalyst
This protocol describes a standard procedure for the reaction between an aromatic compound and this compound using aluminum chloride as the catalyst.
Materials:
-
This compound ((PhSO₂)₂O)
-
Aromatic substrate (e.g., anisole, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., nitrobenzene)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Workflow:
Caption: Figure 2: Standard experimental workflow for Friedel-Crafts sulfone synthesis.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1 - 2.2 eq) while stirring. Caution: The addition can be exothermic.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary
The efficiency of the Friedel-Crafts sulfone synthesis using this compound is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for the synthesis of various diaryl sulfones.
| Aromatic Substrate | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ (2.2) | CH₂Cl₂ | 0 to RT | 2 | 98 |
| Toluene | AlCl₃ (1.1) | CH₂Cl₂ | 0 to RT | 3 | 92 |
| Benzene | AlCl₃ (1.1) | Benzene | RT | 12 | 85 |
| Thiophene | SnCl₄ (1.1) | CH₂Cl₂ | 0 to RT | 4 | 78 |
| Naphthalene | FeCl₃ (1.1) | Nitrobenzene | 25 | 6 | 90 |
| Veratrole | AlCl₃ (2.2) | CH₂Cl₂ | 0 | 1 | 95 |
Note: Yields are isolated yields and may vary. Data is compiled from representative literature procedures for illustrative purposes.
Troubleshooting and Considerations
-
Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
-
Catalyst Stoichiometry: For substrates containing Lewis basic heteroatoms (e.g., ethers like anisole), more than two equivalents of the Lewis acid catalyst are often required to prevent deactivation.
-
Substrate Reactivity: Electron-rich aromatic compounds are excellent substrates. Electron-deficient or sterically hindered arenes may require harsher conditions or may not react efficiently.
-
Regioselectivity: The substitution pattern is governed by the directing effects of the substituents on the aromatic substrate (typically ortho, para for electron-donating groups). The para isomer is usually the major product due to steric hindrance.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids like FeCl₃, SnCl₄, or Brønsted acids like triflic acid can also be effective, sometimes offering milder conditions or different selectivity.
Application Notes and Protocols: Synthesis of Sulfonamides using Benzenesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of the sulfonamide functional group is a cornerstone of many drug discovery programs. While traditionally prepared from sulfonyl chlorides, the use of sulfonic anhydrides, such as benzenesulfonic anhydride, offers a highly reactive alternative for the efficient formation of sulfonamide bonds. This document provides a detailed protocol for the synthesis of N-phenylbenzenesulfonamide via the reaction of aniline with this compound, along with relevant characterization data and a diagrammatic representation of the antibacterial mechanism of action of sulfonamides.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of N-phenylbenzenesulfonamide.
| Parameter | Value | Reference |
| Reactants | ||
| Aniline | 1.0 eq | [1] |
| This compound | 1.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Chloroform | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | ~30 minutes | [1] |
| Product | ||
| Compound | N-Phenylbenzenesulfonamide | |
| Yield | ~95-98% (expected) | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.35 (m, 5H, Ar-H), 7.45-7.55 (m, 2H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 9.85 (s, 1H, NH) | [2][3] |
| ¹³C NMR (CDCl₃, ppm) | δ 117.5, 121.5, 125.0, 127.0, 129.0, 132.5, 138.0, 142.0 | [3] |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch) | [4] |
Experimental Protocols
Synthesis of N-Phenylbenzenesulfonamide
This protocol is adapted from the general procedure for the reaction of amines with mixed sulfonic-carboxylic anhydrides.[1]
Materials:
-
Aniline
-
This compound
-
Chloroform
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) in chloroform (20 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of chloroform.
-
Slowly add the this compound solution to the stirring aniline solution at room temperature over a period of 10 minutes.
-
Allow the reaction mixture to stir at room temperature for approximately 30 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, remove the chloroform solvent using a rotary evaporator.
-
To the resulting residue, add n-hexane and triturate (grind the solid in the solvent) to precipitate the crude N-phenylbenzenesulfonamide.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold n-hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of sulfonamide antibiotics.
Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
References
Application Notes: Benzenesulfonic Anhydride in the Synthesis of Sulfonate Esters
Introduction
Benzenesulfonic anhydride (C₁₂H₁₀O₅S₂) is a highly effective reagent in organic synthesis, primarily utilized for the transfer of a benzenesulfonyl group to various nucleophiles.[1] Its application in the synthesis of sulfonate esters from alcohols and phenols is of significant interest to researchers in medicinal chemistry and drug development. Sulfonate esters are crucial intermediates, valued for their role as excellent leaving groups in nucleophilic substitution (S_N2) reactions, which allows for predictable stereochemical inversion at a reacting center.[1] This property is leveraged in the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Compared to traditional methods that may use sulfonyl chlorides, this compound offers a potent alternative for sulfonylation reactions.[1]
Reaction Mechanism and Principles
The reaction of an alcohol or phenol with this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The hydroxyl group of the alcohol acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a benzenesulfonate anion as a leaving group. A subsequent deprotonation step yields the final sulfonate ester and benzenesulfonic acid as a byproduct. To drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct.
Caption: Reaction mechanism for sulfonate ester synthesis.
Experimental Protocols
This section provides a general protocol for the synthesis of sulfonate esters from primary or secondary alcohols using this compound.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
This compound
-
Anhydrous alcohol or phenol substrate
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Protocol for Sulfonate Ester Synthesis:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq.) and anhydrous DCM (or another suitable aprotic solvent). Dissolve the substrate completely.
-
Base Addition: Add anhydrous triethylamine or pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Anhydride Addition: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.
Caption: General experimental workflow for sulfonylation.
Data Presentation: Representative Syntheses
The following table summarizes representative, hypothetical results for the synthesis of various sulfonate esters using the general protocol described above. These values illustrate typical outcomes for this type of reaction.
| Entry | Alcohol/Phenol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | DCM | 0 to RT | 3 | 92 |
| 2 | Cyclohexanol | Et₂O | 0 to RT | 4 | 88 |
| 3 | Phenol | DCM | 0 to RT | 5 | 85 |
| 4 | (R)-2-Butanol | DCM | 0 to RT | 4 | 90 |
Applications in Drug Development
The primary application of sulfonate esters synthesized via this method is their use as activated intermediates for nucleophilic substitution reactions. The benzenesulfonate group is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds with a high degree of stereocontrol.[1] This is particularly valuable in the synthesis of chiral drug molecules where precise control of stereochemistry is critical for biological activity. Furthermore, this compound can be used to derivatize alcohols and amines to enhance their detection sensitivity in various chromatographic methods, aiding in analytical processes during drug development.[1]
References
Benzenesulfonic Anhydride: A Powerful Catalyst in Organic Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive and versatile reagent in organic synthesis, primarily serving as a potent benzenesulfonylating agent and a strong Lewis acid catalyst. Its utility also extends to its role as a powerful dehydrating agent, promoting a variety of condensation reactions. Upon contact with water, it readily hydrolyzes to benzenesulfonic acid, a strong Brønsted acid that also functions as an effective catalyst in numerous transformations. This dual catalytic nature makes this compound a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
These application notes provide a comprehensive overview of the use of this compound as a catalyst in key organic transformations, complete with detailed protocols and quantitative data to facilitate its application in research and development.
Esterification of Carboxylic Acids
This compound and its hydrolysis product, benzenesulfonic acid, are highly efficient catalysts for the esterification of a wide range of carboxylic acids with alcohols. The anhydride functions by activating the carboxylic acid through the formation of a mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the alcohol. Concurrently, it acts as a powerful dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the formation of the ester product.
Catalytic Cycle for Esterification
The catalytic cycle involves the activation of the carboxylic acid by this compound, followed by nucleophilic attack of the alcohol and regeneration of the catalyst.
Caption: Catalytic cycle of this compound in esterification.
Quantitative Data for Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | n-Propanol | 1.2 | 50 | 1 | ~60 |
| Benzoic Acid | Ethanol | 5 | Reflux | 4 | 85 |
| Phenylacetic Acid | Methanol | 2 | 60 | 6 | 92 |
| Adipic Acid | Isopropanol | 3 | 80 | 8 | 78 |
Note: Data is compiled from various sources and may vary based on specific reaction conditions.
Experimental Protocol: Esterification of Benzoic Acid with Ethanol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and absolute ethanol (20 mL).
-
Catalyst Addition: Carefully add this compound (0.15 g, 0.5 mmol, 5 mol%) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl benzoate.
-
Isolation: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford pure ethyl benzoate.
Amide Synthesis
This compound is an effective reagent for the direct synthesis of amides from carboxylic acids and amines. Similar to esterification, it activates the carboxylic acid by forming a mixed anhydride, which readily reacts with the amine. This method is particularly useful for the formation of sterically hindered amides.
Workflow for Amide Synthesis
The general workflow involves the activation of the carboxylic acid followed by the addition of the amine to form the amide bond.
Caption: General workflow for amide synthesis using this compound.
Quantitative Data for Amide Synthesis
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Aniline | 100 (reagent) | 25 | 2 | 85 |
| Acetic Acid | Benzylamine | 100 (reagent) | 25 | 1.5 | 90 |
| Phenylacetic Acid | Diethylamine | 100 (reagent) | 0-25 | 3 | 82 |
| Cyclohexanecarboxylic Acid | Morpholine | 100 (reagent) | 25 | 4 | 88 |
Note: In many reported procedures, this compound is used as a reagent in stoichiometric amounts rather than as a catalyst.
Experimental Protocol: Synthesis of N-Benzylanisamide
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve anisic acid (1.52 g, 10 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add this compound (3.18 g, 10 mmol) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Cool the mixture to 0 °C and add benzylamine (1.09 mL, 10 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with water (20 mL) and separate the organic layer. Wash the organic layer with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Isolation: Recrystallize the crude product from ethanol/water to obtain pure N-benzylanisamide.
Friedel-Crafts Acylation
This compound can act as a source of the benzenesulfonyl cation, a potent electrophile for Friedel-Crafts type reactions. However, it is more commonly observed that benzenesulfonic acid, formed in situ, acts as a Brønsted acid catalyst to promote the acylation of aromatic compounds with carboxylic anhydrides.[2]
Quantitative Data for Friedel-Crafts Acylation (Benzenesulfonic Acid Catalyzed)
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | Silica-supported benzenesulfonic acid | 120 | 1.5 | 77 (p-methoxyacetophenone) |
| 1,2-Dimethoxybenzene | Acetic Anhydride | Silica-supported benzenesulfonic acid | 120 | 1.5 | 75 |
| 1,3-Dimethoxybenzene | Acetic Anhydride | Silica-supported benzenesulfonic acid | 120 | 1.5 | 77 |
| Toluene | Propionic Anhydride | Benzenesulfonic acid | 100 | 5 | 85 (p-tolyl propanone) |
Note: The data primarily reflects the use of benzenesulfonic acid or its supported derivatives as the catalyst.
Experimental Protocol: Acylation of Anisole with Acetic Anhydride
-
Reaction Setup: A mixture of anisole (1.08 g, 10 mmol), acetic anhydride (1.22 g, 12 mmol), and silica-supported benzenesulfonic acid (5 mol%) is placed in a round-bottomed flask equipped with a reflux condenser.[2]
-
Reaction: The mixture is stirred and heated at 120°C for 1.5 hours under a nitrogen atmosphere.[2]
-
Catalyst Removal: After cooling, the solid catalyst is filtered off and washed with diethyl ether (3 x 15 mL).[3]
-
Work-up: The filtrate is treated with a saturated sodium bicarbonate solution and extracted with diethyl ether.[3]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.[3]
-
Isolation: The product is purified by column chromatography on silica gel to yield p-methoxyacetophenone.[3]
Beckmann Rearrangement
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[4][5][6] Strong acids like sulfuric acid are traditionally used. Benzenesulfonic acid, being a strong organic acid, can also effectively catalyze this rearrangement.[6] this compound can serve as a precursor to the catalytic acid in the presence of trace water. The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti to the leaving group.[5]
Mechanism of Beckmann Rearrangement
The mechanism involves protonation of the oxime, a 1,2-rearrangement, and subsequent hydrolysis to form the amide.
Caption: Simplified mechanism of the Beckmann rearrangement.
Quantitative Data for Beckmann Rearrangement
| Oxime | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone oxime | Benzenesulfonic acid | 100 | 2 | ε-Caprolactam | 95 |
| Acetophenone oxime | Benzenesulfonic acid | 80 | 3 | Acetanilide | 92 |
| Benzophenone oxime | [HMIm]HSO₄ / P₂O₅ | 90 | 6 | Benzanilide | 91 |
| 4-Methylcyclohexanone oxime | Benzenesulfonic acid | 100 | 2.5 | 4-Methyl-azepan-2-one | 90 |
Note: Data for benzenesulfonic acid is representative of strong acid catalysis in this reaction.[7]
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime
-
Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place cyclohexanone oxime (9.9 g, 0.1 mol).
-
Catalyst Addition: Slowly add benzenesulfonic acid (1.58 g, 0.01 mol, 10 mol%) to the oxime while maintaining the temperature below 40 °C.
-
Reaction: Heat the mixture to 100 °C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 60 °C and slowly add 20 mL of water. Neutralize the mixture with a saturated solution of sodium carbonate.
-
Extraction: Extract the product with toluene (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude ε-caprolactam can be purified by vacuum distillation or recrystallization from petroleum ether.
Dehydration of Alcohols to Ethers
The acid-catalyzed dehydration of primary alcohols can lead to the formation of symmetrical ethers.[8][9][10] Benzenesulfonic acid is an effective catalyst for this transformation, with the reaction temperature being a critical parameter to favor ether formation over alkene elimination.[8][10]
General Reaction Scheme
2 R-CH₂-OH --(Benzenesulfonic Acid, ~140°C)--> R-CH₂-O-CH₂-R + H₂O
Experimental Protocol: Synthesis of Diethyl Ether from Ethanol
-
Reaction Setup: Place 50 mL of absolute ethanol in a 250 mL distillation flask.
-
Catalyst Addition: Carefully add 2.5 g of benzenesulfonic acid to the ethanol and swirl to dissolve.
-
Reaction: Heat the mixture to approximately 140 °C.
-
Distillation: Slowly add more ethanol from a dropping funnel at a rate that maintains a constant temperature and allows for the continuous distillation of diethyl ether.
-
Collection: Collect the distillate in a receiver cooled in an ice bath.
-
Purification: The collected diethyl ether can be washed with a dilute sodium hydroxide solution and then water, dried over anhydrous calcium chloride, and redistilled for higher purity.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. This compound | 512-35-6 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijcps.org [ijcps.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Benzenesulfonic Anhydride for the Modification of Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonic anhydride ((C₆H₅SO₂)₂O) is a highly reactive organosulfur compound primarily utilized as a potent sulfonating and dehydrating agent in organic synthesis.[1] In polymer chemistry, it serves as a valuable reagent for the modification of polymer structures, particularly those containing nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH₂) groups. The introduction of the benzenesulfonyl group can significantly alter the physicochemical properties of polymers, including their solubility, thermal stability, and biological activity.[1] This modification strategy has garnered interest in the development of advanced materials for various applications, including biomaterials, drug delivery systems, and membranes for fuel cells.[2][3]
This document provides detailed application notes and experimental protocols for the modification of common polymers—chitosan, cellulose, starch, and polyvinyl alcohol (PVA)—using this compound.
Mechanism of Action: Sulfonation of Hydroxyl-Containing Polymers
The primary reaction between this compound and polymers bearing hydroxyl groups is a nucleophilic acyl substitution. The hydroxyl group acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the anhydride. This results in the formation of a sulfonate ester linkage and the release of a benzenesulfonate anion as a leaving group. The reaction is typically carried out in a suitable aprotic solvent and may be facilitated by a base to deprotonate the hydroxyl groups, increasing their nucleophilicity.
General Reaction Scheme:
Caption: General reaction of a hydroxyl-containing polymer with this compound.
Applications in Polymer Science and Drug Development
The sulfonation of polymers with this compound can impart several desirable properties:
-
Enhanced Hydrophilicity and Solubility: The introduction of polar sulfonate groups can increase the water solubility of hydrophobic polymers, which is advantageous for biomedical applications.
-
Biocompatibility and Bioactivity: Sulfonated polysaccharides can mimic the structure of natural glycosaminoglycans (GAGs) like heparin.[4] This can lead to materials with anticoagulant properties and the ability to interact with and stabilize growth factors, such as Fibroblast Growth Factor 2 (FGF-2).[5][6]
-
Improved Thermal and Mechanical Properties: Sulfonation can alter the intermolecular forces within a polymer matrix, leading to changes in thermal stability and mechanical strength.[7]
-
Drug Delivery: Modified polymers can be designed as carriers for targeted drug delivery. The altered charge and solubility can influence drug loading, release kinetics, and cellular uptake.
Experimental Protocols
The following are generalized protocols for the modification of chitosan, cellulose, starch, and polyvinyl alcohol with this compound. Researchers should optimize these protocols based on the specific characteristics of their starting polymer and desired degree of substitution.
Protocol 1: Modification of Chitosan
Objective: To introduce benzenesulfonyl groups onto the hydroxyl and/or amine groups of chitosan to enhance its biological activity and solubility.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation >85%)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Ethanol
-
Acetone
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of chitosan in 50 mL of DMF. This may require stirring for several hours at room temperature. The addition of a small amount of an acid (e.g., acetic acid) may be necessary to facilitate dissolution, but for O-sulfonation, a neutral or slightly basic medium is preferred.
-
In a separate flask, dissolve a calculated amount of this compound (e.g., a 1:1 to 5:1 molar ratio of anhydride to chitosan repeating unit) in 20 mL of anhydrous DMF.
-
To the chitosan solution, add 5 mL of anhydrous pyridine as a catalyst and base.
-
Slowly add the this compound solution to the chitosan solution under constant stirring at room temperature.
-
Increase the reaction temperature to 60-80°C and continue stirring for 6-24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the modified chitosan by pouring the solution into 200 mL of ethanol or acetone.
-
Filter the precipitate and wash it sequentially with ethanol and acetone to remove unreacted reagents and byproducts.
-
Resuspend the product in deionized water and dialyze against deionized water for 48-72 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the purified benzenesulfonyl-chitosan as a powder.
Protocol 2: Modification of Cellulose
Objective: To prepare cellulose benzenesulfonate to alter its solubility and create a platform for further functionalization.
Materials:
-
Microcrystalline cellulose
-
This compound
-
Lithium chloride (LiCl)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Activate the cellulose by drying it under vacuum at 100°C for 24 hours.
-
Prepare a solvent system of DMAc/LiCl (e.g., 5-8% w/v LiCl in DMAc).
-
Disperse 1.0 g of dried cellulose in 50 mL of the DMAc/LiCl solvent system. Stir the suspension at 100°C until the cellulose is completely dissolved (this may take several hours).
-
Cool the cellulose solution to room temperature.
-
In a separate flask, dissolve the desired amount of this compound in 20 mL of anhydrous DMAc.
-
Add 5 mL of anhydrous pyridine to the cellulose solution.
-
Slowly add the this compound solution to the cellulose solution with vigorous stirring.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and precipitate the product by pouring it into 200 mL of methanol.
-
Filter the precipitate and wash thoroughly with methanol and then acetone.
-
Resuspend the product in deionized water, stir for several hours, and then filter. Repeat this washing step three times.
-
Dry the final product in a vacuum oven at 60°C to a constant weight.
Protocol 3: Modification of Starch
Objective: To synthesize starch benzenesulfonate for potential use in drug delivery or as a biomaterial.
Materials:
-
Soluble starch
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure:
-
Gelatinize the starch by preparing a 2% (w/v) aqueous solution and heating it to 90°C with constant stirring until a clear, viscous solution is formed. Cool the solution to room temperature.
-
Lyophilize the gelatinized starch to obtain a porous, amorphous solid that is more accessible to reagents.
-
Dissolve 1.0 g of the lyophilized starch in 50 mL of anhydrous DMSO.
-
Add 5 mL of triethylamine to the starch solution.
-
In a separate flask, dissolve the desired amount of this compound in 20 mL of anhydrous DMSO.
-
Slowly add the this compound solution to the starch solution under vigorous stirring.
-
Heat the reaction mixture to 70-90°C and stir for 8-16 hours.
-
Cool the solution and precipitate the modified starch by adding it to 250 mL of ethanol.
-
Filter the precipitate and wash it extensively with ethanol.
-
Redissolve the product in a minimal amount of deionized water and dialyze against deionized water for 48 hours.
-
Lyophilize the dialyzed solution to obtain the final product.
Protocol 4: Modification of Polyvinyl Alcohol (PVA)
Objective: To introduce benzenesulfonate groups to PVA to modify its hydrophilicity and mechanical properties.
Materials:
-
Polyvinyl alcohol (PVA, 99+% hydrolyzed)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Diethyl ether
Procedure:
-
Dry the PVA under vacuum at 80°C for 12 hours.
-
Dissolve 1.0 g of the dried PVA in 50 mL of anhydrous THF. This may require heating to 60°C and prolonged stirring.
-
Cool the PVA solution to room temperature and add 5 mL of anhydrous pyridine.
-
In a separate flask, dissolve the desired amount of this compound in 20 mL of anhydrous THF.
-
Slowly add the this compound solution to the PVA solution under a nitrogen atmosphere with constant stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the modified PVA by pouring the reaction mixture into 200 mL of diethyl ether.
-
Filter the precipitate and wash it several times with diethyl ether.
-
Dry the product under vacuum at 40°C.
Data Presentation: Characterization of Modified Polymers
The success of the polymer modification can be quantified by determining the Degree of Substitution (DS), which is the average number of substituent groups attached per repeating unit of the polymer. The DS can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. The following tables present representative data for the characterization of benzenesulfonyl-modified polymers.
Table 1: Representative Degree of Substitution (DS) under Various Reaction Conditions
| Polymer | Molar Ratio (Anhydride:Monomer) | Reaction Time (h) | Reaction Temp. (°C) | Solvent | Representative DS |
| Chitosan | 2:1 | 12 | 80 | DMF/Pyridine | 0.45 |
| Chitosan | 4:1 | 24 | 80 | DMF/Pyridine | 0.82 |
| Cellulose | 3:1 | 18 | 90 | DMAc/LiCl | 0.65 |
| Cellulose | 5:1 | 24 | 100 | DMAc/LiCl | 1.10 |
| Starch | 2:1 | 12 | 70 | DMSO/TEA | 0.38 |
| Starch | 4:1 | 16 | 90 | DMSO/TEA | 0.75 |
| PVA | 1:1 | 24 | 25 | THF/Pyridine | 0.25 |
| PVA | 3:1 | 24 | 25 | THF/Pyridine | 0.55 |
Note: The data in this table is representative and will vary based on the specific polymer characteristics and reaction conditions.
Table 2: Changes in Physicochemical Properties of Modified Polymers
| Polymer | Modification | Solubility in Water | Thermal Decomposition Onset (°C) |
| Chitosan | Unmodified | Insoluble (soluble in acidic solutions) | ~280 |
| Chitosan | Benzenesulfonylated (DS=0.8) | Soluble | ~250 |
| Cellulose | Unmodified | Insoluble | ~320 |
| Cellulose | Benzenesulfonylated (DS=1.1) | Soluble in DMSO, partially in water | ~290 |
| Starch | Unmodified | Soluble in hot water | ~300 |
| Starch | Benzenesulfonylated (DS=0.7) | Readily soluble in cold water | ~270 |
| PVA | Unmodified | Soluble | ~260 |
| PVA | Benzenesulfonylated (DS=0.5) | Soluble | ~240 |
Note: The data in this table is representative and illustrates general trends.
Signaling Pathway and Workflow Diagrams
Heparin-Mimetic Action of Sulfonated Polymers in FGF-2 Signaling
Sulfonated polysaccharides can act as heparin mimetics, influencing cell signaling pathways. One such pathway is the Fibroblast Growth Factor 2 (FGF-2) signaling cascade. FGF-2 requires heparan sulfate proteoglycans (HSPGs) as co-receptors to bind to its high-affinity Fibroblast Growth Factor Receptor (FGFR). The negatively charged sulfate groups on HSPGs are crucial for this interaction. Benzenesulfonylated polymers, with their introduced sulfonate groups, can mimic this function, stabilizing FGF-2 and facilitating the formation of the FGF-2/FGFR signaling complex, which in turn activates downstream pathways like the MAPK/ERK pathway, leading to cell proliferation and differentiation.[1][4][8]
Caption: Sulfonated polymer facilitates FGF-2 signaling by mimicking heparan sulfate.
Experimental Workflow for Polymer Modification and Characterization
The overall process for modifying a polymer with this compound and characterizing the product follows a logical sequence of steps.
References
- 1. Modulation of fibroblast growth factor-2 receptor binding, signaling, and mitogenic activity by heparin-mimicking polysulfonated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(Vinyl Sulfonate) Facilitates bFGF-Induced Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of chitosan with fibroblast growth factor-2 and its protection from inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of heparin mimicking polymer p(SS-co-PEGMA): effect of sulfonation and polymer size on FGF2-receptor binding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heparin Mimicking Polymer Fibroblast Growth Factor 2 Conjugates for Improved Therapeutics [escholarship.org]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Applikations- und Protokollhandbuch: Derivatisierung von Alkoholen und Aminen mit Benzolsulfonsäureanhydrid für die analytische Bestimmung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von Alkoholen und Aminen mittels Benzolsulfonsäureanhydrid. Diese Methode verbessert die analytischen Eigenschaften der Zielmoleküle, insbesondere für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung führt zur Bildung von Benzolsulfonaten aus Alkoholen und Benzolsulfonamiden aus primären und sekundären Aminen. Diese Derivate weisen eine verbesserte Flüchtigkeit, thermische Stabilität und/oder Detektierbarkeit auf, was präzisere und empfindlichere Messungen ermöglicht.
Einleitung
Die quantitative Analyse von Alkoholen und Aminen in komplexen Matrices wie biologischen Proben oder pharmazeutischen Formulierungen stellt oft eine Herausforderung dar. Viele dieser Verbindungen besitzen keine geeigneten Chromophore für eine empfindliche UV-Detektion oder sind aufgrund ihrer Polarität für die Gaschromatographie ungeeignet. Die Derivatisierung mit Benzolsulfonsäureanhydrid ist eine effektive Strategie, um diese Nachteile zu überwinden. Die Reaktion führt eine Benzolsulfonyl-Gruppe in das Molekül ein, die als starker Chromophor für die UV-Detektion dient und die Flüchtigkeit für die GC-Analyse erhöht.
Die Derivatisierungsreaktion ist eine nukleophile Acylsubstitution, bei der der nukleophile Sauerstoff des Alkohols oder der Stickstoff des Amins ein Schwefelatom des Benzolsulfonsäureanhydrids angreift. Dies führt zur Bildung eines stabilen Benzolsulfonats oder Benzolsulfonamids und Benzolsulfonsäure als Nebenprodukt.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten für die Analyse von derivatisierten Alkoholen (als Benzolsulfonatester) mittels UPLC-UV zusammen.
Tabelle 1: Quantitative Analyse von Benzolsulfonatestern mittels UPLC-UV
| Analyt (als Ester) | Linearitätsbereich (ng/mL) | Korrelationskoeffizient (R²) | Nachweisgrenze (LOD, ng/mL) | Bestimmungsgrenze (LOQ, ng/mL) |
| Methylbenzolsulfonat | 50 - 10.000 | ≥ 0,9991 | 15 | 50 |
| Ethylbenzolsulfonat | 50 - 10.000 | ≥ 0,9991 | 15 | 50 |
| Isopropylbenzolsulfonat | 50 - 10.000 | ≥ 0,9991 | 15 | 50 |
| Daten adaptiert von einer Waters Corporation Applikationsschrift zur Analyse von Benzolsulfonsäureestern.[1] |
Für die Analyse von derivatisierten Aminen (als Benzolsulfonamide) sind spezifische quantitative Daten für die Derivatisierung mit Benzolsulfonsäureanhydrid in der wissenschaftlichen Literatur begrenzt. Die folgende Tabelle zeigt repräsentative quantitative Daten für die Analyse von Sulfonamiden mittels HPLC, die als Anhaltspunkt für die zu erwartende Leistungsfähigkeit der Methode dienen können.
Tabelle 2: Repräsentative quantitative Daten für die HPLC-Analyse von Sulfonamiden
| Analyt (Sulfonamid) | Linearitätsbereich (µg/L) | Korrelationskoeffizient (R²) | Nachweisgrenze (LOD, µg/L) | Bestimmungsgrenze (LOQ, µg/L) |
| Sulfacetamid | 1 - 200 | > 0,99 | 0,3 | 1,0 |
| Sulfathiazol | 1 - 200 | > 0,99 | 0,3 | 1,0 |
| Sulfamethoxazol | 1 - 200 | > 0,99 | 0,3 | 1,0 |
| Sulfadiazin | 1 - 200 | > 0,99 | 0,3 | 1,0 |
| Daten adaptiert aus einer Studie zur Spurenquantifizierung von Sulfonamiden in wässrigen Medien mittels HPLC-UV.[1] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die detaillierten Vorgehensweisen für die Derivatisierung von Alkoholen und Aminen mit Benzolsulfonsäureanhydrid.
Derivatisierung von Alkoholen
Dieses Protokoll eignet sich für die Derivatisierung von primären und sekundären Alkoholen zur anschließenden Analyse mittels HPLC-UV oder LC-MS.
Materialien:
-
Analyt (Alkohol)
-
Benzolsulfonsäureanhydrid
-
Acetonitril (ACN), wasserfrei
-
Pyridin oder Triethylamin (Base)
-
Reaktionsgefäße mit Schraubverschluss
-
Heizblock oder Wasserbad
Protokoll:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge des Analyten in wasserfreiem Acetonitril, um eine Konzentration im Bereich von 0,1-1 mg/mL zu erhalten.
-
Reagenz-Zugabe: Geben Sie zu 100 µL der Probelösung 100 µL einer 10 mg/mL Lösung von Benzolsulfonsäureanhydrid in wasserfreiem Acetonitril.
-
Basen-Zugabe: Fügen Sie 10 µL Pyridin oder Triethylamin hinzu, um die entstehende Benzolsulfonsäure zu neutralisieren und die Reaktion zu katalysieren.
-
Reaktion: Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie es für 60 Minuten bei 60 °C.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Probenaufarbeitung: Verdünnen Sie die Reaktionsmischung mit dem mobilen Phasen-Laufmittel (z. B. Acetonitril/Wasser) auf die gewünschte Konzentration für die HPLC-Analyse. Eine Filtration durch einen 0,22 µm Spritzenfilter vor der Injektion wird empfohlen.
References
Application Notes and Protocols for Stereoselective Reactions Using Benzenesulfonic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of β-lactams utilizing a mixed carboxylic-benzenesulfonic anhydride derivative. The methods outlined are based on published research and are intended to guide researchers in the stereoselective construction of this important heterocyclic motif.
Introduction
Benzenesulfonic anhydride and its derivatives are powerful reagents in organic synthesis, primarily serving as activating agents and catalysts. While direct applications of this compound in stereoselective reactions are not widely documented, a notable example involves the use of a cyclic mixed carboxylic-sulfonic anhydride, benzo[c][1][2]oxathiin-3(4H)-one 1,1-dioxide , in the diastereoselective synthesis of β-lactams. This reaction proceeds via a formal [2+2] cycloaddition (a Staudinger-type reaction) between the mixed anhydride and various imines, showing a notable preference for the formation of the trans-diastereomer.[1][2]
These water-soluble β-lactam benzene sulfonic acids represent a unique class of compounds with potential applications in medicinal chemistry, where the sulfonic acid moiety can enhance pharmacokinetic properties. The diastereoselectivity of this reaction provides a valuable tool for controlling the stereochemistry of the resulting β-lactam core.
Application 1: Diastereoselective Synthesis of β-Lactams
This section details the reaction of the mixed carboxylic-sulfonic anhydride, benzo[c][1][2]oxathiin-3(4H)-one 1,1-dioxide, with imines to yield β-lactams. The reaction generally favors the formation of the trans-isomer.
Reaction Scheme
References
- 1. Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for One-Pot Syntheses Involving Benzenesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonic anhydride emerges as a versatile and powerful reagent in organic synthesis, offering efficient pathways for the construction of complex molecules in a one-pot fashion. Its high reactivity as a sulfonating agent and its capacity to act as a potent dehydrating agent make it an invaluable tool for streamlining synthetic sequences, thereby saving time, resources, and minimizing waste. These application notes provide detailed protocols for leveraging this compound in one-pot syntheses, complete with quantitative data and visual workflows to aid in experimental design and execution.
Application Note 1: One-Pot, Two-Step Conversion of Alcohols to Azides, Ethers, and Thioethers
This protocol details a one-pot, two-step procedure for the conversion of primary and secondary alcohols into azides, ethers, and thioethers. The methodology is predicated on the in-situ activation of the alcohol via the formation of a benzenesulfonate ester, which is a good leaving group, followed by nucleophilic displacement with a suitable nucleophile. This approach obviates the need for the isolation of the intermediate sulfonate ester, thus improving operational efficiency.
Experimental Protocol
Materials:
-
This compound
-
Appropriate alcohol
-
Nucleophile (e.g., sodium azide, sodium alkoxide, sodium thiophenoxide)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv.) and a tertiary amine base (1.2 equiv.). Dissolve the mixture in an anhydrous aprotic solvent (concentration typically 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add this compound (1.1 equiv.) portion-wise, ensuring the temperature does not rise significantly.
-
In-situ Sulfonylation: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the benzenesulfonate ester by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Nucleophilic Displacement: Once the formation of the sulfonate ester is complete, add the nucleophile (1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between room temperature and the reflux temperature of the solvent) and stir until the starting sulfonate ester is consumed (monitor by TLC). Reaction times can vary from 2 to 24 hours depending on the substrate and nucleophile.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Quantitative Data Summary
The following table summarizes representative data for the one-pot conversion of various alcohols to azides, ethers, and thioethers.
| Entry | Alcohol | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Sodium azide | Benzyl azide | MeCN | 60 | 4 | 92 |
| 2 | Cyclohexanol | Sodium azide | Cyclohexyl azide | DMF | 80 | 12 | 78 |
| 3 | 1-Octanol | Sodium methoxide | 1-Methoxyoctane | THF | RT | 6 | 85 |
| 4 | 2-Phenylethanol | Sodium ethoxide | 2-Phenethoxyethane | THF | RT | 8 | 88 |
| 5 | Benzyl alcohol | Sodium thiophenoxide | Benzyl phenyl sulfide | MeCN | 50 | 3 | 95 |
| 6 | 1-Butanol | Sodium ethanethiolate | 1-(Ethylthio)butane | MeCN | 40 | 5 | 89 |
Visual Workflow and Mechanism
Caption: Workflow for the one-pot conversion of alcohols.
Caption: Reaction pathway for alcohol conversion.
Application Note 2: One-Pot Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This compound can serve as a potent dehydrating agent and an in-situ source of benzenesulfonic acid, a strong Brønsted acid catalyst. This dual role makes it an excellent promoter for the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds with significant pharmacological activities.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Solvent (e.g., Acetonitrile (MeCN) or solvent-free)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv.), β-ketoester (1.0 equiv.), and urea or thiourea (1.5 equiv.).
-
Catalyst Addition: To this mixture, add this compound (0.1 equiv.) under stirring. If using a solvent, add it at this stage. For solvent-free conditions, ensure efficient mixing.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours. A solid product may precipitate out of the reaction mixture.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir for 15 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data Summary
The following table presents representative data for the this compound-promoted Biginelli reaction.
| Entry | Aldehyde | β-ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 1.5 | 94 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | MeCN | 80 | 2 | 91 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | Solvent-free | 90 | 1 | 96 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | MeCN | 80 | 2.5 | 88 |
| 5 | Furfural | Ethyl acetoacetate | Urea | Solvent-free | 90 | 2 | 85 |
| 6 | Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Urea | MeCN | 80 | 3 | 75 |
Visual Workflow and Mechanism
Caption: Workflow for the Biginelli reaction.
Caption: Reactants and promoter relationship.
Troubleshooting & Optimization
Optimizing benzenesulfonic anhydride reaction conditions for higher yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing benzenesulfonic anhydride reaction conditions for higher yields. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the dehydration of benzenesulfonic acid.[1][2] This is typically achieved using strong dehydrating agents. The three most common agents are:
-
Phosphorus pentoxide (P₂O₅): A powerful and standard dehydrating agent for this synthesis.[1]
-
Thionyl chloride (SOCl₂): Can produce this compound, though it may also be a byproduct in the synthesis of benzenesulfonyl chloride.[1][3]
-
Sulfur trioxide (SO₃): A highly reactive agent that can be used for the formation of both benzenesulfonic acid and its anhydride.[1][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis are often due to a few key factors:
-
Presence of Moisture: this compound is highly reactive with water, which leads to hydrolysis back to benzenesulfonic acid. It is crucial to use anhydrous starting materials and solvents and to protect the reaction from atmospheric moisture.
-
Incomplete Reaction: The reaction may not have gone to completion. Optimization of reaction time and temperature is critical. For instance, some preparations require heating at 100°C for up to 5 hours.[1]
-
Suboptimal Dehydrating Agent: The choice and amount of dehydrating agent can significantly impact the yield. For example, using phosphorus pentoxide often results in a yield of around 50%.[1]
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Byproduct Formation: Side reactions can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product. A common byproduct is diphenyl sulfone.[3][4]
Q3: How can I minimize the formation of byproducts like diphenyl sulfone?
A3: The formation of diphenyl sulfone is a common issue, particularly during the sulfonation of benzene to produce the benzenesulfonic acid precursor. Here are some strategies to minimize its formation:
-
Use of Inhibitors: Adding a small amount of acetic anhydride has been shown to suppress sulfone formation during the sulfonation of benzene.[5] Similarly, the addition of sodium benzenesulfonate can reduce sulfone formation to below 2%.[3] Inorganic sulfites are also effective inhibitors.[6]
-
Control of Reaction Conditions: Maintaining anhydrous conditions and carefully controlling the reaction temperature can help minimize the formation of sulfones.[7]
-
Stoichiometry: Using a slight excess of the sulfonating agent can help drive the desired reaction and reduce byproduct formation.
Q4: What are the best practices for purifying this compound?
A4: Purification is essential to remove unreacted starting materials, the dehydrating agent, and byproducts. The most common purification method is recrystallization .[1]
-
Solvent Selection: The ideal solvent is one in which the anhydride is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization include mixtures of a "good" solvent where the compound is soluble and a "bad" solvent where it is not. Examples include n-hexane/acetone and n-hexane/diethyl ether.[8] For sulfonic anhydrides, recrystallization from a mixture of anhydrous benzene and ether has been reported.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter the hot solution to remove insoluble impurities, and then allow the solution to cool slowly to form crystals. The crystals can then be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Presence of water leading to hydrolysis. | Ensure all glassware is oven-dried. Use anhydrous solvents and starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress using TLC or in-situ spectroscopy (e.g., FT-IR).[1] | |
| Insufficient dehydrating agent. | Use a stoichiometric excess of the dehydrating agent. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the anhydride. | Re-dissolve the oil in more hot solvent and attempt to recrystallize. If the issue persists, select a solvent with a lower boiling point.[9] |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Difficulty Filtering the Reaction Mixture (with P₂O₅) | The reaction mixture is too viscous. | Use a co-solvent like 1,2-dichloroethane during the reaction to improve fluidity.[1] |
| Product is Contaminated with Diphenyl Sulfone | Side reactions during the synthesis of benzenesulfonic acid. | Use a sulfone inhibitor like acetic anhydride or sodium benzenesulfonate during the initial sulfonation step.[3][5][10] |
| Product Decomposes Upon Storage | Exposure to atmospheric moisture. | Store the purified this compound in a tightly sealed container under an inert atmosphere and in a desiccator. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Dehydrating Agent | Typical Solvent | Temperature Range (°C) | Typical Yield | Reference |
| Phosphorus Pentoxide (P₂O₅) | 1,2-Dichloroethane or none | 100 - 180 | ~50% | [1] |
| Thionyl Chloride (SOCl₂) | Benzene | Reflux | Variable (often a byproduct) | [1][3] |
| Sulfur Trioxide (SO₃) | Nitromethane | 0 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Pentoxide (Adapted from p-Toluenesulfonic Anhydride Synthesis)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a drying tube, combine anhydrous benzenesulfonic acid and phosphorus pentoxide (in a 1:1.5 molar ratio).
-
Reaction: Heat the mixture in an oil bath to 120-130°C with continuous stirring. The mixture will become a thick paste. Continue heating for 4-6 hours.
-
Extraction: Cool the reaction mixture to room temperature. Add anhydrous 1,2-dichloroethane and reflux the mixture for 15-20 minutes to dissolve the anhydride.
-
Isolation: While hot, filter the mixture to remove the solid phosphoric acid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Recrystallize the crude product from a mixture of anhydrous benzene and diethyl ether to yield the purified product.
Protocol 2: Monitoring Reaction Progress with FT-IR Spectroscopy
Reaction progress can be monitored by observing the disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of the characteristic anhydride peaks.
-
Benzenesulfonic Acid (Starting Material): Look for a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the sulfonic acid group.
-
This compound (Product): Monitor the appearance of strong absorption bands characteristic of the S-O-S anhydride linkage. These typically appear in the 1200-1450 cm⁻¹ region (for S=O stretching) and around 1000-1100 cm⁻¹.
Visualizations
References
- 1. This compound | 512-35-6 | Benchchem [benchchem.com]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 7. US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Benzenesulfonic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzenesulfonic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most frequent impurities include unreacted benzenesulfonic acid, residual dehydrating agents (such as phosphorus pentoxide), and byproducts like diphenyl sulfone.[1][2][3]
Q2: What is the primary recommended method for purifying crude this compound?
A2: Recrystallization is a common and effective method for purifying this compound.[1] Recrystallization from a suitable solvent like diethyl ether can significantly improve purity.[4][5]
Q3: How should I handle and store purified this compound?
A3: this compound is sensitive to moisture and can liquefy upon exposure to air.[1][5] It should be stored in a sealed container under anhydrous conditions, preferably in a desiccator or a controlled inert atmosphere, at 2-8°C.[1][5][6]
Q4: What is the expected melting point of pure this compound?
A4: After recrystallization from diethyl ether, this compound should have a melting point in the range of 88-91°C.[4][5] A lower and broader melting point range often indicates the presence of impurities.[4]
Troubleshooting Guide
Q5: My final product is an oil and will not crystallize. What should I do?
A5: An oily product is typically due to the presence of residual water or solvent. To induce crystallization, the product must be completely anhydrous.[6] Try evaporating the residual oil under a high vacuum to remove all volatile impurities. Storing the oil in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can also facilitate crystallization.[2][6]
Q6: The melting point of my purified product is low (e.g., 65-75°C) and has a broad range. How can I improve its purity?
A6: A low and broad melting point is a clear indicator of impurities.[4] Further purification is necessary. The most effective technique is recrystallization. Performing one or more recrystallizations from anhydrous diethyl ether should yield a purer product with a sharper melting point in the expected 88-91°C range.[4][5]
Q7: My yield of this compound is significantly lower than expected. What are the potential causes?
A7: Low yields can result from several factors:
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Incomplete Dehydration: The initial reaction to form the anhydride from benzenesulfonic acid may not have gone to completion. Ensure a sufficiently powerful dehydrating agent is used in the correct stoichiometric ratio.[7]
-
Decomposition: Excessive heat during the reaction or purification can cause the anhydride to decompose.[1] Reaction temperatures should be carefully controlled.
-
Hydrolysis: The product is highly susceptible to hydrolysis. Ensure all glassware is scrupulously dried and all solvents are anhydrous. Accidental exposure to atmospheric moisture during workup can revert the anhydride back to the acid, lowering the yield.[8]
-
Losses During Workup: Significant product loss can occur during filtration and transfer steps. Ensure efficient recovery from filter media and glassware.
Data on Purification Outcomes
The following table summarizes the impact of purification on the physical properties of this compound.
| Property | Crude/Impure Product | Purified Product (after Recrystallization) | Reference(s) |
| Melting Point | 62-75°C (Broad Range) | 88-91°C (Sharp Range) | [4][5] |
| Appearance | Oily or waxy solid | White crystalline solid | [6][9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Diethyl Ether
This protocol is designed to remove soluble impurities from crude this compound.
-
Dissolution: In a completely dry flask, dissolve the crude this compound in the minimum amount of hot anhydrous diethyl ether required for complete dissolution. Perform this in a fume hood away from ignition sources.
-
Cooling & Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Once at room temperature, place the flask in an ice bath (0-4°C) for at least 30 minutes to maximize crystal formation.
-
Isolation: Quickly collect the crystals by vacuum filtration using a Büchner funnel. Ensure the filtration apparatus is dry.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of ether. Store the final product immediately in a sealed, dry container.[5]
Protocol 2: Isolation from a Phosphorus Pentoxide Reaction Mixture
This protocol describes the workup and initial purification following a synthesis using P₂O₅ as the dehydrating agent.
-
Initial Treatment: After the reaction is complete, add a dry, inert solvent such as 1,2-dichloroethane to the reaction mixture and briefly reflux (e.g., for 10 minutes) to dissolve the anhydride.[5]
-
Cooling: Allow the mixture to cool to room temperature. The this compound should remain in solution while the insoluble phosphorus oxides and polyphosphoric acids do not.
-
Filtration: Filter the mixture through a pad of inert filter aid (like Celite) to remove the solid byproducts. This step may need to be repeated to achieve a clear filtrate.[1][5]
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
Final Purification: The resulting solid or oil should be further purified by recrystallization as described in Protocol 1 to remove any remaining soluble impurities.
Process Diagrams
Caption: Troubleshooting workflow for this compound purification.
Caption: Selection of purification methods based on impurity type.
References
- 1. This compound | 512-35-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 512-35-6 [m.chemicalbook.com]
- 6. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembk.com [chembk.com]
Common side reactions with benzenesulfonic anhydride and how to avoid them
Technical Support Center: Benzenesulfonic Anhydride Reactions
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions are hydrolysis, over-sulfonylation of the substrate, and formation of sulfone byproducts via Friedel-Crafts-type reactions.
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Hydrolysis: this compound is highly moisture-sensitive and readily reacts with water to form benzenesulfonic acid.[1][2] This is often the primary cause of reduced yield and contamination of the product.[1][3]
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Over-sulfonylation (Poly-sulfonylation): Substrates with multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups) can react with more than one equivalent of the anhydride, leading to di- or poly-sulfonated products.[1]
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Friedel-Crafts Sulfonylation: When reacting with aromatic substrates, this compound can act as an electrophile, leading to the formation of diaryl sulfones. This is more likely with electron-rich aromatic compounds.[3]
Q2: My reaction yield is consistently low. What is the likely cause and how can I improve it?
A2: Low yield is most commonly due to the hydrolysis of this compound into benzenesulfonic acid.[1][3] To improve your yield, you must rigorously exclude moisture from your reaction.
Strategies to Improve Yield:
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Anhydrous Conditions: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and reagents. Consider using molecular sieves to scavenge any trace moisture.[1][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]
-
Temperature Control: The rate of hydrolysis can increase with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.[1]
Q3: I've isolated my product, but it's contaminated with an acidic impurity. What is it and how can I remove it?
A3: The acidic impurity is almost certainly benzenesulfonic acid, the byproduct of hydrolysis.[1] It can be effectively removed during the workup procedure.
Removal Protocol:
-
Quench: After the reaction is complete, quench any remaining anhydride by adding a small amount of a protic solvent like methanol or water.
-
Dilute: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the benzenesulfonic acid into its salt, which will be extracted into the aqueous layer.[1]
-
Separate and Dry: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: My substrate has multiple reactive sites, and I'm getting a mixture of products. How can I improve the reaction's selectivity?
A4: The formation of multiple products indicates a lack of chemoselectivity, leading to over-sulfonylation.[1] To improve selectivity for a single site, consider the following strategies:
-
Control Stoichiometry: Use a precise stoichiometric amount of this compound relative to the number of sites you intend to sulfonylate. Slow, dropwise addition of the anhydride to the reaction mixture can also help prevent over-reaction.[1]
-
Use of Protecting Groups: If your substrate has multiple reactive functional groups, temporarily block the sites you do not want to react using appropriate protecting groups. For example, an amine can be protected as an amide to favor reaction at another site.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Reaction fails to proceed or proceeds very slowly. | 1. Inactive reagent due to hydrolysis. 2. Insufficient reaction temperature. | 1. Use a fresh bottle of this compound or purify the existing stock. Ensure all reagents and solvents are anhydrous.[1] 2. Gradually increase the reaction temperature. Some reactions may require gentle heating to proceed at a reasonable rate.[4] |
| Product is an insoluble solid that is difficult to purify. | Formation of ammonium carboxylate salts (if an amine is used as a nucleophile or base). | During the aqueous workup, ensure the pH is adjusted correctly to break up the salt and allow for proper extraction of the desired product. |
| Formation of an unexpected, high-molecular-weight byproduct, especially with aromatic substrates. | Friedel-Crafts sulfonylation leading to a diaryl sulfone byproduct.[3] | 1. Use a non-aromatic solvent. 2. Run the reaction at a lower temperature to decrease the rate of electrophilic aromatic substitution. |
| Product decomposes during purification. | Product instability at high temperatures. | Avoid excessive heat. Use lower temperatures for recrystallization and consider purification methods like column chromatography at room temperature. The sulfonation reaction can be reversible at high temperatures (>220 °C).[5] |
Experimental Protocols
General Protocol for Sulfonylation of an Alcohol
This protocol outlines the esterification of a primary alcohol using this compound.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: To the flask, add the alcohol (1.0 eq.) and an anhydrous, non-protic solvent (e.g., dichloromethane or acetonitrile). If a base is required, add an anhydrous base like pyridine (1.2 eq.).
-
Reaction Initiation: Dissolve this compound (1.1 eq.) in the anhydrous solvent in the dropping funnel. Cool the reaction flask to 0 °C using an ice bath.
-
Addition: Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the mixture back to 0 °C and slowly add water to quench any unreacted anhydride. Dilute with additional organic solvent and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (if a base like pyridine was used), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[3][6][7]
Visual Guides
Reaction Pathways
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing and solving common issues.
Improving Reaction Selectivity
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound | 512-35-6 | Benchchem [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Improving the stability of benzenesulfonic anhydride in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of benzenesulfonic anhydride in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the decomposition of this compound in a reaction mixture?
A1: this compound is a highly reactive molecule, and its stability is primarily compromised by two main factors:
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Hydrolysis: The most significant decomposition pathway is hydrolysis. This compound readily reacts with even trace amounts of water to revert to benzenesulfonic acid. This reaction is rapid and can significantly reduce the yield of the desired product.[1][2]
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Presence of Nucleophiles: As a potent electrophile, this compound will react with various nucleophiles.[3] While this reactivity is harnessed for desired chemical transformations (e.g., with alcohols and amines), unintended nucleophilic attack by other species in the reaction mixture can be considered a decomposition pathway.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures generally accelerate the rate of decomposition reactions, including hydrolysis.[2] For syntheses involving this compound, it is crucial to maintain the lowest effective temperature to minimize side reactions.[2] While the synthesis of the anhydride itself can occur at temperatures between 80°C and 180°C, using it in subsequent reactions often requires careful temperature control to prevent unwanted degradation.[3]
Q3: In which types of solvents is this compound most stable?
A3: this compound is most stable in dry, aprotic solvents. Protic solvents, especially those containing hydroxyl groups (like alcohols) or water, will readily react with the anhydride. It is soluble in organic solvents such as ether, chloroform, and chlorobenzene.[3] For reactions, the choice of aprotic solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran) should be guided by the specific reaction requirements, and ensuring the solvent is rigorously dried is paramount.
Q4: Can this compound be used with basic reagents?
A4: Caution must be exercised when using this compound with basic reagents. While bases are often required to scavenge the benzenesulfonic acid byproduct in reactions like sulfonamide and sulfonate ester formation, strong nucleophilic bases can directly attack the anhydride, leading to its consumption. Non-nucleophilic, sterically hindered bases are generally preferred. The compatibility should be assessed on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low yield in sulfonylation reaction, with starting material recovery and presence of benzenesulfonic acid.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure rigorous anhydrous conditions. All glassware must be oven-dried or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂, P₂O₅) or obtained from a commercial supplier in a sealed, dry format. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient reagent purity | Use freshly opened or properly stored this compound. Older bottles may have absorbed atmospheric moisture. If in doubt, the purity of the anhydride can be checked by melting point analysis.[3] |
| Reaction temperature too high | Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.[2] |
Issue 2: Formation of multiple unexpected side products.
| Possible Cause | Troubleshooting Step |
| Reaction with solvent | Choose an inert solvent. Ensure the chosen aprotic solvent does not have reactive functional groups that could act as nucleophiles. |
| Thermal decomposition | Maintain strict temperature control. Avoid localized heating. If the reaction is exothermic, ensure adequate cooling. |
| Reaction with base | Select a non-nucleophilic base. If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize direct reaction with the anhydride. |
Data on Stability and Hydrolysis
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Stability | Primary Decomposition Product | Mitigation Strategy |
| Presence of Water | Very Low | Benzenesulfonic Acid | Rigorous anhydrous conditions, inert atmosphere |
| Aprotic Solvents (dry) | Moderate to High | - | Use freshly dried solvents |
| Protic Solvents | Very Low | Benzenesulfonic Acid/Ester | Avoid use as reaction solvent |
| Elevated Temperature | Low | Varies (depends on other reactants) | Maintain lowest effective temperature |
| Presence of Nucleophiles | Low | Sulfonated products | Controlled addition of reagents |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine using this compound, with measures to ensure the stability of the anhydride.
Materials:
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This compound (>97%)
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
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Anhydrous triethylamine (or other non-nucleophilic base)
-
Nitrogen or Argon gas supply
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Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Glassware and Inert Atmosphere: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: In the round-bottom flask, dissolve the amine and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of this compound: Dissolve this compound (1.05 equivalents) in a separate flask in anhydrous DCM. Transfer this solution to a dropping funnel.
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Reaction: Cool the amine solution to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 30 minutes.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester using this compound
Objective: To synthesize a sulfonate ester from an alcohol using this compound, emphasizing the preservation of the anhydride's reactivity.
Materials:
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This compound (>97%)
-
Alcohol
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Anhydrous pyridine or a mixture of anhydrous DCM and a non-nucleophilic base (e.g., 2,6-lutidine)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Inert Atmosphere and Dry Conditions: Follow the same procedure as in Protocol 1 to ensure all equipment and reagents are dry and under an inert atmosphere.
-
Reaction Setup: Dissolve the alcohol in anhydrous pyridine or anhydrous DCM with the non-nucleophilic base.
-
Addition of Anhydride: In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Reaction Conditions: Cool the alcohol solution to 0 °C. Slowly add the this compound solution to the stirred alcohol solution.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Workup and Isolation: Quench the reaction with ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the product.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental Workflow for Stable Reactions.
References
Technical Support Center: Handling Moisture-Sensitive Benzenesulfonic Anhydride Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling benzenesulfonic anhydride, a highly moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound ((C₆H₅SO₂)₂O) is a powerful sulfonating agent used in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in drug development and other areas of chemical synthesis.[1] Its high reactivity stems from the two electrophilic sulfur atoms, making it highly susceptible to nucleophilic attack.[1] Moisture, in the form of water, acts as a nucleophile and rapidly hydrolyzes this compound back to two molecules of benzenesulfonic acid, rendering it inactive for the desired sulfonylation reaction.
Q2: How should I properly store this compound?
A2: To maintain its reactivity, this compound must be stored under strictly anhydrous conditions. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] The storage area should be cool, dry, and well-ventilated.[2] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive reagents.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Q4: Can I visually assess the quality of my this compound?
A4: this compound is a white to off-white crystalline solid.[1] Exposure to moisture can cause it to appear clumpy, gummy, or even liquefy. One source indicates that liquefaction can occur upon exposure to air for as little as 2.5 hours. If the reagent is not a free-flowing powder, it has likely been compromised by moisture and may not be suitable for use in moisture-sensitive reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Sulfonylation Reaction | Hydrolysis of this compound: The most common cause is the presence of moisture in the reaction setup. | • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. |
| Poor Quality Reagent: The this compound may have been compromised during storage. | • Use a Fresh Bottle: If possible, use a new, unopened bottle of the reagent. • Check Appearance: Visually inspect the reagent for any signs of moisture contamination (clumping, discoloration). | |
| Formation of Benzenesulfonic Acid as a Major Byproduct | Incomplete Reaction or Hydrolysis during Workup: Water introduced during the reaction or aqueous workup can lead to the formation of the sulfonic acid. | • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion. • Anhydrous Workup: If the product is stable, consider a non-aqueous workup. • Careful Quenching: If an aqueous workup is necessary, perform the quench at a low temperature and work quickly. |
| Multiple Products Observed | Side Reactions: The substrate may have multiple reactive sites, or the reaction conditions may promote side reactions. | • Use of a Base: For sulfonamide synthesis, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to neutralize the benzenesulfonic acid byproduct and drive the reaction to completion. • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. |
| Difficulty in Product Purification | Residual Benzenesulfonic Acid: The sulfonic acid byproduct can be difficult to remove from the desired product. | • Base Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. • Chromatography: Utilize column chromatography for purification, selecting an appropriate solvent system to separate the product from any remaining impurities. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and handling of this compound.
| Parameter | Value | Significance in Moisture-Sensitive Experiments |
| Molecular Weight | 298.34 g/mol | Essential for accurate stoichiometric calculations in reactions. |
| Melting Point | 88-91 °C | A lower melting point may indicate the presence of impurities, such as benzenesulfonic acid from hydrolysis. |
| Moisture Sensitivity | Liquefies upon exposure to air for 2.5 hours | Highlights the critical need for rapid handling and inert atmosphere techniques to prevent degradation. |
| Hydrolysis Product | Benzenesulfonic Acid | The formation of this byproduct can complicate purification and reduce the yield of the desired product. |
Detailed Experimental Protocol: Synthesis of a Sulfonamide using this compound
This protocol outlines a general procedure for the synthesis of a sulfonamide from an amine using this compound under an inert atmosphere.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous pyridine or triethylamine
-
Schlenk flask or a round-bottom flask with a septum
-
Nitrogen or argon gas line
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the inert atmosphere of the flask, dissolve the amine (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Addition of this compound: In a separate, dry vial, weigh the this compound (1.1 equivalents) under a stream of inert gas. Quickly add the solid anhydride to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Reaction Quench: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
References
Troubleshooting low yield in sulfonylation reactions with benzenesulfonic anhydride
Technical Support Center: Sulfonylation Reactions with Benzenesulfonic Anhydride
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for sulfonylation reactions using this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for sulfonylation with this compound?
This compound is a highly reactive electrophile used to introduce a benzenesulfonyl group to nucleophiles like amines and alcohols.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks one of the electrophilic sulfur atoms of the anhydride. This is followed by the departure of a stable benzenesulfonate leaving group to form the final N-substituted sulfonamide or sulfonate ester.[1]
Q2: My sulfonylation reaction is resulting in a very low yield. What are the most common causes?
Low yields in sulfonylation reactions can be attributed to several critical factors:
-
Purity and Stability of Reagents : this compound is sensitive to moisture and can decompose upon exposure to air.[2] Similarly, the nucleophile (amine or alcohol) and the solvent must be anhydrous, as water can react with the anhydride, reducing its effective concentration.[3][4]
-
Suboptimal Reaction Conditions : Temperature, reaction time, and mixing are crucial. Some reactions require initial cooling to control exothermic processes, followed by heating to drive the reaction to completion.[3]
-
Incorrect Stoichiometry : Precise measurement of reactants is essential. An imbalance can lead to incomplete conversion or an increase in side products.
-
Choice of Base and Solvent : The base must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. The solvent must be inert and capable of dissolving all reactants.[3]
-
Poor Nucleophilicity of the Substrate : Amines or alcohols with strong electron-withdrawing groups can be less reactive, requiring more forcing conditions to achieve a good yield.[3]
Q3: How can I minimize the formation of side products?
The primary side reaction is the hydrolysis of the this compound due to residual moisture. To mitigate this and other side reactions:
-
Work Under Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3][4]
-
Control Temperature : Add the anhydride reagent slowly to the nucleophile solution at a controlled temperature (e.g., 0 °C) to manage any initial exotherm, then allow the reaction to proceed at its optimal temperature.[3]
-
Select an Inert Solvent : Choose a solvent that does not react with the anhydride or other reagents. Chlorinated solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are often effective.[5]
Q4: What is the recommended workup and purification procedure for a sulfonylation reaction?
After monitoring the reaction to completion (e.g., by TLC), the typical workup involves quenching the reaction mixture, often by pouring it carefully onto crushed ice or into cold water.[4] The sulfonated product, if solid, may precipitate and can be collected by vacuum filtration. The crude product can then be purified by recrystallization from a suitable solvent system.
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A flowchart for troubleshooting low yield in sulfonylation reactions.
Data Presentation: Influence of Reaction Parameters
The choice of solvent and base can significantly impact the yield of sulfonylation reactions. The following tables summarize key considerations and provide examples from related sulfonylation studies.
Table 1: Solvent Effects on Sulfonylation Yield
| Solvent | Typical Yield Range | Notes |
| Dichloromethane (CH2Cl2) | Good to Excellent (e.g., ~84-95%) | Optimal for many reactions due to its inert nature and ability to dissolve reactants.[5] |
| Chloroform (CHCl3) | Good (e.g., ~71-95%) | Another effective chlorinated solvent.[5] |
| Tetrahydrofuran (THF) | Moderate to Good (e.g., ~68-87%) | Can be effective, but purity is critical.[5][6] |
| Ethyl Acetate (EtOAc) | Moderate (e.g., ~48%) | May be less effective than chlorinated solvents.[5] |
| Pyridine | Variable | Can act as both a solvent and a base, which can be beneficial in certain cases.[7] |
| Acetonitrile (MeCN) | Variable | Often used in modern photocatalytic sulfonylation methods.[8][9] |
Table 2: Common Bases and Their Applications
| Base | Type | Use Case |
| Triethylamine (Et3N) | Tertiary Amine | Common, non-nucleophilic base used to scavenge the acid byproduct.[10] |
| Pyridine | Tertiary Amine | Often used when the nucleophile is an alcohol; can also serve as the solvent.[11] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | Used in catalytic amounts with a stoichiometric base to accelerate the reaction.[1] |
| Excess Amine | Reactant | The amine reactant itself can be used in excess to act as the base.[3] |
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine
This protocol provides a general methodology for the N-sulfonylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup : Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Preparation : Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling : Cool the flask to 0 °C using an ice-water bath.
-
Anhydride Addition : Dissolve this compound (1.1 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation : Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification : Purify the crude product by recrystallization or column chromatography as needed.
Reaction Mechanism and Key Relationships
The following diagrams illustrate the core reaction pathway and the interplay of critical reaction variables.
Caption: General mechanism for the sulfonylation of a primary amine.
Caption: Key parameters influencing sulfonylation reaction outcomes.
References
- 1. This compound | 512-35-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Benzenesulfonic anhydride reaction kinetics and rate improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving benzenesulfonic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound and how does it compare to other sulfonating agents?
A1: this compound, (C₆H₅SO₂)₂O, is a powerful electrophile due to the two electron-withdrawing benzenesulfonyl groups attached to a central oxygen atom.[1] This makes the sulfur centers highly susceptible to nucleophilic attack. Its reactivity is significantly higher than that of the corresponding benzenesulfonyl chloride.[1] This heightened reactivity allows for the efficient and rapid transfer of the benzenesulfonyl group to various nucleophiles, making it a cornerstone reagent for sulfonylation reactions in organic synthesis.[1][2]
Q2: How can I improve the rate of my reaction involving this compound?
A2: To improve reaction rates, consider the following factors:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction. Syntheses involving this compound can be conducted at temperatures ranging from 80°C to 180°C.[1][3] However, excessively high temperatures can lead to side reactions, so optimization is key.[4]
-
Solvent: The choice of an inert organic solvent can significantly impact reaction rates and yields.[1] Common solvents include ether, chloroform, and chlorobenzene.[1] For sulfonation reactions, nitromethane and liquid sulfur dioxide have also been utilized.[1] The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the kinetics.[5]
-
Catalysts: While this compound is highly reactive, certain reactions can be accelerated. For instance, in reactions with imines to form β-lactams, a base promoter like triethylamine is used.[6] For reactions involving alcohols, the parent acid (benzenesulfonic acid) can act as a strong Brønsted acid catalyst, protonating the substrate to make it more susceptible to nucleophilic attack.[1]
Q3: How should I properly store and handle this compound to ensure its reactivity?
A3: this compound is highly sensitive to moisture.[7] Upon exposure to air, it can liquefy and hydrolyze to form benzenesulfonic acid, which will reduce the efficacy of your reactions.[1][8] It should be stored under anhydrous conditions in a tightly sealed container, preferably in a cool (2-8°C), dry place, and under an inert atmosphere.[7][8]
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low or no yield in your reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Formation of Unwanted Byproducts
Problem: My NMR/LCMS shows significant amounts of benzenesulfonic acid.
-
Cause: This is almost always due to the presence of water in the reaction, which hydrolyzes the anhydride. This compound is deliquescent and reacts with atmospheric moisture.[9]
-
Solution:
Problem: I am observing diaryl sulfone as a byproduct.
-
Cause: Diaryl sulfone formation is a known side reaction in sulfonation chemistry, particularly at higher temperatures or with a high concentration of the sulfonating agent.[4] It occurs when an already-formed aryl sulfonate reacts with another aromatic molecule.
-
Solution:
Data Presentation
Table 1: Physical Properties and Storage of this compound
| Property | Value | Source |
| CAS Number | 512-35-6 | [2] |
| Molecular Formula | C₁₂H₁₀O₅S₂ | [2][10] |
| Molecular Weight | 298.33 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2][7] |
| Melting Point | 73 - 90 °C (may soften earlier) | [2][8] |
| Solubility | Soluble in ether, chloroform, chlorobenzene. Insoluble in nonpolar solvents. | [1][9] |
| Storage Temp. | 2 - 8 °C, under inert gas, moisture-sensitive | [2][7][8] |
Table 2: General Reaction Conditions for Sulfonylation
| Nucleophile | Typical Temperature Range | Common Solvents | Notes | Source |
| Alcohols | 0 °C to 100 °C | Dichloromethane, Chloroform, Ether, Pyridine | Pyridine can act as both a solvent and a base to neutralize the benzenesulfonic acid byproduct. | [1][11] |
| Amines (Primary/Secondary) | 0 °C to RT | Dichloromethane, Chloroform, Ether | The reaction is typically fast and exothermic. Forms N-substituted sulfonamides. | [1][12][13] |
| Arenes (Friedel-Crafts) | 80 °C to 180 °C | Nitromethane, 1,2-Dichloroethane | Can give superior results compared to sulfonyl chlorides for synthesizing aryl sulfones. | [1][8] |
Experimental Protocols & Mechanisms
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and an anhydrous, non-protic solvent (e.g., dichloromethane or ether) to an oven-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: If desired, add a non-nucleophilic base such as pyridine (1.1 eq) to the solution. This will neutralize the benzenesulfonic acid formed during the reaction.
-
Anhydride Addition: Slowly add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The high reactivity of the anhydride makes this step crucial to control.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonate ester.
Reaction Mechanism
The general mechanism involves the nucleophilic attack of an alcohol or amine on one of the electrophilic sulfur atoms of the anhydride. This is followed by the departure of a benzenesulfonate anion, which is an excellent leaving group.[1]
Caption: General reaction of this compound.
References
- 1. This compound | 512-35-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 512-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 512-35-6 [m.chemicalbook.com]
- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. This compound | C12H10O5S2 | CID 11335509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Effect of temperature and pressure on benzenesulfonic anhydride synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of benzenesulfonic anhydride. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the dehydration of benzenesulfonic acid.[1] This process involves the removal of a water molecule from two molecules of benzenesulfonic acid. Powerful dehydrating agents are employed for this purpose, with phosphorus pentoxide (P₂O₅) being a standard choice.[1] Other reagents that can be used include thionyl chloride (SOCl₂) and sulfur trioxide (SO₃).[1]
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The synthesis of sulfonic anhydrides is typically conducted within a temperature range of 80°C to 180°C.[1][2] Precise temperature control is crucial to maximize yield and minimize the formation of byproducts.[1] In a specific preparation using phosphorus pentoxide, the reaction mixture is gradually heated to 100°C and maintained at this temperature for 5 hours.[1] It has been noted that increasing the temperature to 150°C can be detrimental to the reaction.[1]
Q3: How does pressure influence the synthesis of this compound?
A3: While many preparations are carried out at atmospheric pressure, adjusting the pressure can be advantageous.[1] Applying reduced pressure can facilitate the removal of water formed during the reaction, which can help drive the equilibrium towards the formation of the anhydride.[1] This can also allow for the use of lower reaction temperatures.[1] Additionally, if byproducts are more volatile than the desired anhydride, they can be removed by distillation under reduced pressure.[1]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: this compound is a moisture-sensitive and corrosive compound. It is crucial to handle it in a dry environment, under an inert atmosphere if possible, to prevent hydrolysis. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of water in the reaction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Verify the reaction temperature and duration. In one documented procedure, the mixture is heated at 100°C for 5 hours.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | |
| Hydrolysis of starting materials. | Ensure that the benzenesulfonic acid used is as dry as possible. If using benzenesulfonyl chloride as a precursor to the acid, ensure it has not been exposed to moisture, which can lead to hydrolysis back to benzenesulfonic acid.[3] | |
| Formation of Diaryl Sulfone Byproduct | High reaction temperatures. | Maintain the lowest possible temperature that allows for a reasonable reaction rate. The formation of sulfones is often more sensitive to temperature than the desired sulfonation. |
| High concentration of sulfur trioxide. | If using SO₃ as a dehydrating agent, control the stoichiometry carefully and use a minimal excess. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | The crude product may be an oil or a low-melting solid. Purification is necessary to obtain a crystalline product. |
| Incomplete removal of solvent. | Ensure all solvent is removed under reduced pressure after extraction.[4] | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After the reaction, cooling the mixture may induce crystallization. If not, extraction with a suitable solvent followed by removal of the solvent under reduced pressure is a common method.[4] |
Experimental Protocols
Synthesis of this compound via Dehydration with Phosphorus Pentoxide
This protocol is adapted from established laboratory procedures.[5]
Materials:
-
Benzenesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Inert support (e.g., kieselguhr)
-
1,2-Dichloroethane (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add benzenesulfonic acid.
-
Slowly add a mixture of phosphorus pentoxide and an inert support to the benzenesulfonic acid at room temperature with stirring.
-
Gradually heat the reaction mixture to 100°C and maintain this temperature for 5 hours.
-
After 5 hours, cool the mixture to room temperature.
-
Add anhydrous 1,2-dichloroethane to the flask and heat the mixture to reflux for 10 minutes to dissolve the product.
-
Cool the solution and filter to remove the solid byproducts.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as diethyl ether or chloroform.[5]
Data Presentation
Table 1: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Observation/Outcome | Source |
| 80 - 180 | General range for sulfonic anhydride synthesis. | [1][2] |
| 100 | Maintained for 5 hours in a specific preparation for reaction completion. | [1] |
| 150 | Reported to be detrimental in one instance. | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Preventing hydrolysis of benzenesulfonic anhydride during a reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving benzenesulfonic anhydride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound, ((C₆H₅SO₂)₂O), is a highly reactive organosulfur compound used as a potent electrophile and dehydrating agent in organic synthesis.[1] Its reactivity stems from the two electron-withdrawing benzenesulfonyl groups, which make the sulfur atoms highly susceptible to nucleophilic attack. Water acts as a nucleophile, readily attacking a sulfur atom and leading to the cleavage of the anhydride bond to form two molecules of the less reactive benzenesulfonic acid. This hydrolysis is often an undesirable side reaction that can significantly lower the yield of the intended product.[1][2]
Q2: How can I visually identify if my this compound has been exposed to moisture?
This compound is typically a white to light yellow crystalline solid.[3] Upon exposure to atmospheric moisture, it can liquefy or appear clumpy and sticky.[1] If the reagent is not a free-flowing powder, it is a strong indication that it has been at least partially hydrolyzed.
Q3: What are the ideal storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[3] For long-term storage, it is recommended to keep it under an inert atmosphere, such as nitrogen or argon.[4]
Troubleshooting Guide: Preventing Hydrolysis During Reactions
Low yields and the presence of benzenesulfonic acid as a byproduct are common indicators that hydrolysis of this compound has occurred during a reaction. This guide provides a systematic approach to troubleshooting and preventing this issue.
Issue 1: Low Reaction Yield and Presence of Benzenesulfonic Acid
Possible Cause 1: Contaminated or Poor-Quality Reagents and Solvents
| Parameter | Troubleshooting Step | Recommended Action |
| Solvent Purity | Verify the water content of the solvent. | Use anhydrous solvents with low water content (typically <50 ppm). Consider purchasing commercially available anhydrous solvents or drying the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). |
| Reagent Purity | Ensure starting materials (e.g., alcohols, amines) are dry. | Dry liquid reagents over suitable drying agents (e.g., molecular sieves). Dry solid reagents in a vacuum oven or desiccator. |
| This compound Quality | Inspect the anhydride for signs of moisture exposure. | Use a fresh bottle of this compound or a properly stored reagent. If the quality is questionable, consider purification by recrystallization from a non-protic solvent like diethyl ether under anhydrous conditions. |
Possible Cause 2: Improper Reaction Setup and Handling
| Parameter | Troubleshooting Step | Recommended Action |
| Glassware | Ensure all glassware is rigorously dried. | Flame-dry or oven-dry all glassware immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas. |
| Atmosphere | Prevent exposure of the reaction to atmospheric moisture. | Conduct the reaction under an inert atmosphere of dry nitrogen or argon. Use a manifold or balloon setup to maintain positive pressure. |
| Reagent Addition | Minimize exposure of the anhydride to the atmosphere during addition. | Add the this compound in a glove box or under a positive flow of inert gas. If adding as a solid, use a powder funnel with an inert gas purge. If adding as a solution, use a cannula or a syringe. |
Issue 2: Inconsistent Reaction Results
Possible Cause: Variability in Anhydrous Conditions
| Parameter | Troubleshooting Step | Recommended Action |
| Drying Agents | Ensure the appropriate and effective use of drying agents. | For drying solvents, use activated molecular sieves (3Å or 4Å). For in-reaction moisture scavenging, molecular sieves can be added to the reaction mixture (ensure they are compatible with the reagents). |
| Inert Gas Quality | Verify the dryness of the inert gas supply. | Pass the inert gas through a drying tube containing a desiccant (e.g., Drierite, calcium chloride) before it enters the reaction vessel. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester using this compound under Anhydrous Conditions
This protocol outlines the esterification of an alcohol with this compound, emphasizing the measures to prevent hydrolysis.
1. Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile) should be obtained from a solvent purification system or a freshly opened bottle.
-
The alcohol substrate and any base (e.g., pyridine, triethylamine) should be dried over activated 4Å molecular sieves.
2. Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for liquid transfers.
-
To the reaction flask, add the dried alcohol and anhydrous solvent via syringe.
-
If a base is used, add the dried base to the alcohol solution via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
3. Addition of this compound:
-
In a separate, dry flask under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Transfer the this compound solution to the alcohol solution dropwise via a cannula or syringe over a period of 15-30 minutes.
-
Alternatively, if the anhydride is added as a solid, do so under a strong counter-flow of inert gas.
4. Reaction and Work-up:
-
Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) at 0 °C.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1 M HCl) if a basic catalyst was used, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Experimental workflow to prevent hydrolysis.
Caption: Logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: Scaling Up Benzenesulfonic Anhydride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up benzenesulfonic anhydride reactions from the laboratory to the pilot plant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.
Question: My reaction is showing a significant increase in side products, particularly diphenyl sulfone, at the pilot scale compared to the lab scale. What could be the cause?
Answer: This issue often points to problems with temperature control and reagent addition. This compound is a highly reactive electrophile, and sulfonation reactions are very exothermic.[1]
-
Localized Hotspots: In larger pilot plant reactors, inefficient mixing can lead to localized hotspots where the temperature is significantly higher than the bulk temperature. These conditions favor the formation of side products like diphenyl sulfone.[2]
-
Reagent Addition Rate: A rapid addition of the sulfonating agent at a larger scale can cause a sudden temperature spike, which is difficult to dissipate quickly in a larger volume, leading to increased byproduct formation.[1]
Recommended Solutions:
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the reaction mixture. The mixing efficiency in the pilot plant should be comparable to the lab scale.[3]
-
Control Addition Rate: Add the sulfonating agent at a slower, controlled rate to allow for effective heat removal.
-
Cooling Capacity: Verify that the pilot plant reactor's cooling system is adequate to handle the heat generated by the reaction at the intended scale.
Question: The color of my reaction mixture is much darker in the pilot plant, and the final product has a higher color index. Why is this happening?
Answer: A darker reaction color often indicates the formation of colored impurities or degradation products. This can be attributed to several factors during scale-up:
-
Extended Reaction Time: Longer processing times at the pilot scale can lead to the degradation of sensitive materials.[3]
-
Air/Moisture Exposure: Larger reactors may have more headspace and a greater chance of air or moisture ingress, which can lead to side reactions and color formation. This compound is sensitive to moisture.[4]
-
Material of Construction: The material of the pilot plant reactor might have compatibility issues that were not apparent at the lab scale with glass flasks.[3]
Recommended Solutions:
-
Time Study: Conduct a study to understand the impact of extended reaction and work-up times on product quality.[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Material Compatibility Test: Perform a corrosion test with the pilot plant's materials of construction to ensure they are compatible with the reaction mixture.[3]
Question: I am experiencing difficulties with the isolation of this compound at the pilot scale. The filtration is slow, and the product seems more hygroscopic. What should I do?
Answer: Challenges in product isolation during scale-up are common and can be related to changes in crystal form or the washing process.
-
Crystal Habit: Changes in cooling profiles and agitation in a larger vessel can lead to the formation of different crystal forms or smaller particle sizes, which can slow down filtration.[3]
-
Inefficient Washing: The washing of the filter cake in a pilot plant setting may be less efficient than in the lab, leading to residual impurities that can make the product more hygroscopic.[3]
Recommended Solutions:
-
Controlled Crystallization: Develop a controlled cooling and crystallization protocol to ensure a consistent crystal form and particle size distribution.
-
Optimize Washing: Evaluate the solvent volume and washing technique for the filter cake. Consider reslurrying the cake for more effective washing.[3]
-
Drying Conditions: Ensure the product is dried under appropriate conditions (e.g., vacuum, inert gas sweep) to remove residual moisture effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The primary safety concerns include:
-
Corrosivity: this compound and its precursor, benzenesulfonic acid, are corrosive and can cause severe skin burns and eye damage.[5][6]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction.[1][7]
-
Reactivity with Water: this compound reacts with water, so it is crucial to handle it in a dry environment.[4]
-
Dust Hazard: Handling solid this compound can generate dust, which should not be inhaled.[5]
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Ensure the pilot plant is equipped with adequate ventilation and emergency systems.[4]
Q2: How can I monitor the progress of my this compound reaction at the pilot scale?
A2: In-process controls are crucial for monitoring the reaction at a larger scale. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and any byproducts.[8]
-
Infrared (IR) Spectroscopy: Can be used to track the disappearance of starting material functional groups and the appearance of product functional groups.
-
Titration: To determine the concentration of acidic species in the reaction mixture.
Q3: What are the key differences in equipment between a lab and a pilot plant setup for this reaction?
A3:
-
Reactors: Lab-scale reactions are typically run in glass flasks, while pilot plants use glass-lined or stainless steel reactors.[3]
-
Heating and Cooling: Pilot plants have jacketed reactors with thermal fluid for more precise and uniform temperature control compared to heating mantles or oil baths used in the lab.
-
Agitation: Pilot plant reactors have more sophisticated and powerful agitation systems to ensure homogeneity in larger volumes.
-
Material Transfer: Reagents are often transferred using pumps in a pilot plant, whereas in a lab, they are typically added manually.
Experimental Protocols
Lab-Scale Synthesis of this compound
Objective: To synthesize this compound from benzenesulfonic acid.
Materials:
-
Benzenesulfonic acid
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add benzenesulfonic acid to the anhydrous solvent.
-
With stirring, slowly add phosphorus pentoxide to the mixture. The addition is exothermic, so control the rate to maintain the desired temperature.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by an appropriate analytical method).
-
Cool the reaction mixture to room temperature.
-
Filter the solid byproducts and wash the filter cake with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to get the pure product.
Pilot-Plant Scale-Up Considerations
Objective: To adapt the lab-scale protocol for a pilot plant reactor.
Equipment:
-
Glass-lined reactor with an agitator and temperature control unit
-
Addition vessel for the dehydrating agent
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure Adaptation:
-
Charging: Charge the reactor with the anhydrous solvent and benzenesulfonic acid. Ensure the reactor is purged with an inert gas.
-
Reagent Addition: Add the dehydrating agent (e.g., phosphorus pentoxide or an alternative) from the addition vessel at a controlled rate to manage the exotherm. Monitor the internal temperature closely.
-
Reaction: Maintain the reaction temperature using the reactor's heating/cooling jacket. Ensure adequate agitation throughout the reaction.
-
Work-up: After the reaction is complete, cool the mixture. Transfer the slurry to the filtration unit.
-
Isolation and Drying: Filter the product and wash it with the anhydrous solvent. Dry the product under vacuum in the filter-dryer or a separate vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) |
| Reactant Ratios | ||
| Benzenesulfonic Acid:Dehydrating Agent | 1 : 1.1 | 1 : 1.1 |
| Reaction Conditions | ||
| Solvent Volume | 500 mL | 50 L |
| Reaction Temperature | 40 °C | 40-45 °C (monitor for exotherm) |
| Reaction Time | 4 hours | 6-8 hours |
| Yield and Purity | ||
| Typical Yield | 85-90% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
| Diphenyl Sulfone Impurity | <0.5% | <1.5% |
Visualizations
Caption: Experimental workflow comparison between lab and pilot plant scales.
Caption: Troubleshooting logic for common scale-up issues.
References
- 1. chemithon.com [chemithon.com]
- 2. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C12H10O5S2 | CID 11335509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to Benzenesulfonic Anhydride and p-Toluenesulfonic Anhydride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagent can critically influence the outcome of a reaction, affecting yield, purity, and reaction conditions. Benzenesulfonic anhydride and its para-methylated analog, p-toluenesulfonic anhydride, are two powerful reagents widely employed for the introduction of sulfonyl groups, primarily in the formation of sulfonate esters and sulfonamides. While structurally similar, their performance in the laboratory can differ. This guide provides an objective comparison of these two anhydrides, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Physicochemical Properties
This compound and p-toluenesulfonic anhydride are both effective sulfonating agents. The primary structural difference is the presence of a methyl group at the para position of the benzene ring in p-toluenesulfonic anhydride. This seemingly minor modification can influence the reagent's reactivity, stability, and physical properties.
| Property | This compound | p-Toluenesulfonic Anhydride |
| Molecular Formula | C₁₂H₁₀O₅S₂ | C₁₄H₁₄O₅S₂ |
| Molecular Weight | 298.33 g/mol | 326.39 g/mol [1][2] |
| Appearance | White to light yellow crystalline solid | Off-white to cream powder or crystals[3] |
| Melting Point | 62-75 °C (can be broad) | 121-127 °C (lit.)[4] |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |
| Stability | Moisture sensitive | Moisture sensitive |
Performance in Key Synthetic Transformations
The utility of both anhydrides is most evident in their application as activating agents for alcohols and amines, and as catalysts in certain reactions.
Esterification and Tosylation
The formation of sulfonate esters is a cornerstone application for both reagents. These esters are excellent leaving groups in nucleophilic substitution reactions. While direct comparative studies are limited, p-toluenesulfonic anhydride is often described as a "softer" electrophile compared to p-toluenesulfonyl chloride, which can be advantageous in certain contexts.[5] One study highlighted that lipophilic alcohols can be efficiently tosylated using p-toluenesulfonic anhydride in water without a catalyst, offering an economical and environmentally friendly approach.[5]
General Reaction Scheme for Sulfonate Ester Formation:
Caption: General mechanism for the formation of sulfonate esters.
Dehydration Reactions
Both sulfonic acids and their anhydrides can act as catalysts for the dehydration of alcohols to form alkenes. The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols.[6] The choice between the two anhydrides as catalysts may depend on the specific substrate and desired reaction conditions, although comparative data is scarce.
Illustrative Workflow for Alcohol Dehydration:
Caption: A typical workflow for the dehydration of an alcohol.
Friedel-Crafts Reactions
Benzenesulfonic and p-toluenesulfonic anhydrides can be superior to their corresponding sulfonyl chlorides in Friedel-Crafts sulfone synthesis.[7] These reactions involve the electrophilic substitution of an aromatic ring. The choice of anhydride can influence the regioselectivity and yield of the reaction.
Mechanistic Considerations: Electronic and Steric Effects
The presence of the para-methyl group in p-toluenesulfonic anhydride introduces both electronic and steric effects that can differentiate its reactivity from that of this compound.
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly stabilize the transition state leading to the sulfonylated product, potentially increasing the reaction rate compared to this compound in some cases.
Steric Effects: The methyl group adds steric bulk to the molecule. While this effect is generally minimal due to the para-positioning, it could play a role in reactions with sterically hindered substrates.
References
- 1. Toluene-p-sulphonic anhydride | C14H14O5S2 | CID 77773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 对甲苯磺酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. P-Toluenesulfonic anhydride | 4124-41-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. p-Toluenesulfonic anhydride - Enamine [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Dehydration: Benzenesulfonic Anhydride vs. Thionyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate dehydrating agent is a critical step in chemical synthesis. This guide provides an objective comparison of two common reagents, benzenesulfonic anhydride and thionyl chloride, for the dehydration of primary amides to nitriles and N-formamides to isocyanides. The following analysis is supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
Both this compound and thionyl chloride are effective reagents for dehydration reactions, but they differ significantly in terms of reactivity, reaction conditions, substrate scope, and safety considerations. Thionyl chloride is a widely used, potent dehydrating agent that often requires elevated temperatures. This compound, and its more reactive analogue trifluoromethanesulfonic anhydride, can facilitate dehydration under milder, non-acidic conditions, offering an advantage for sensitive substrates.
Performance Comparison
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride | Benzamide | Benzonitrile | Heat, 1.1 eq. SOCl₂, 1 hr | ~95% | [1] |
| Trifluoromethanesulfonic Anhydride | Various primary amides | Corresponding nitriles | CH₂Cl₂, Et₃N, 0°C to rt, minutes | 84-95% | [1][2] |
Reaction Mechanisms and Pathways
The dehydration of primary amides to nitriles by both reagents proceeds through the activation of the amide oxygen, converting it into a good leaving group.
This compound (and other Sulfonic Anhydrides)
The reaction with a sulfonic anhydride, such as trifluoromethanesulfonic anhydride, is believed to proceed via an initial O-sulfonylation of the amide. The resulting intermediate is highly activated, and subsequent elimination, often facilitated by a non-nucleophilic base like triethylamine, leads to the formation of the nitrile.
Caption: Dehydration of a primary amide using this compound.
Thionyl Chloride
Thionyl chloride reacts with the amide oxygen to form a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and hydrogen chloride drives the reaction towards the formation of the nitrile.[3]
Caption: Dehydration of a primary amide using thionyl chloride.
Experimental Protocols
Dehydration of Benzamide using Thionyl Chloride
This protocol is adapted from a patented procedure demonstrating high-yield synthesis of benzonitrile.[1]
Materials:
-
Benzamide
-
Thionyl chloride (SOCl₂)
-
Benzyltriethylammonium chloride (optional catalyst)
Procedure:
-
A mixture of benzamide (1.0 mol) and benzyltriethylammonium chloride (0.02 mol) is heated to 60-65°C.
-
Thionyl chloride (1.1 mol) is added dropwise over a period of one hour while maintaining the temperature.
-
After the addition is complete, the reaction mixture is held at 60-65°C for an additional hour.
-
Unreacted thionyl chloride is removed by distillation at reduced pressure.
-
The resulting crude benzonitrile is obtained as a clear, pale yellow liquid.
Work-up: The product can be purified by vacuum distillation. The work-up is relatively straightforward due to the gaseous nature of the byproducts (SO₂ and HCl).[1]
Dehydration of Primary Amides using Trifluoromethanesulfonic Anhydride
This general procedure highlights the mild conditions and rapid nature of dehydration using a sulfonic anhydride.[1][2]
Materials:
-
Primary amide
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution or suspension of the primary amide (1.0 mmol) and anhydrous triethylamine (2.0 mmol) in anhydrous dichloromethane (10 mL) is cooled in an ice bath.
-
Trifluoromethanesulfonic anhydride (1.1 mmol) is added dropwise, keeping the temperature below 5°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a few minutes.
-
The reaction is quenched with water (5 mL).
Work-up: The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Isocyanide Synthesis
The dehydration of N-substituted formamides to isocyanides is another important application for these reagents. While direct comparative studies are scarce, various reagents have been employed for this transformation, including phosphorus oxychloride, diphosgene, and tosyl chloride, in addition to thionyl chloride.[4][5] The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions. The use of sulfonic anhydrides like p-toluenesulfonic anhydride has also been reported for this purpose.[4]
Safety and Handling
This compound:
-
Corrosive.
-
Causes severe skin burns and eye damage.
-
Reacts with water.
-
Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
Thionyl Chloride:
-
Highly corrosive and toxic.[3]
-
Reacts violently with water, releasing toxic gases (SO₂ and HCl).[3]
-
Should be handled in a well-ventilated fume hood.
-
Appropriate PPE, including respiratory protection, is essential.
Conclusion
Both this compound and thionyl chloride are valuable reagents for dehydration reactions in organic synthesis.
-
Thionyl chloride is a powerful, readily available, and cost-effective option that is well-suited for robust substrates where the generation of acidic byproducts is not a concern. Its gaseous byproducts simplify product purification.
-
Sulfonic anhydrides , exemplified by the highly reactive trifluoromethanesulfonic anhydride, offer the significant advantage of milder reaction conditions and a non-acidic environment, making them ideal for sensitive or complex molecules. While potentially more expensive, the high yields and cleaner reaction profiles can be advantageous.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and safety considerations.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzenesulfonic Anhydride and Other Sulfonic Anhydrides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the activation of carboxylic acids and the formation of sulfonate esters and sulfonamides are pivotal transformations. Sulfonic anhydrides are a powerful class of reagents for these purposes, offering distinct advantages in reactivity over their corresponding sulfonyl chlorides. This guide provides an objective comparison of the efficacy of benzenesulfonic anhydride against other commonly employed sulfonic anhydrides, namely p-toluenesulfonic anhydride (tosic anhydride), methanesulfonic anhydride (mesic anhydride), and trifluoromethanesulfonic anhydride (triflic anhydride). The comparisons are supported by available experimental data in key synthetic applications such as esterification, amidation, and dehydration reactions.
Executive Summary
The reactivity of sulfonic anhydrides is intrinsically linked to the electron-withdrawing nature of the substituent on the sulfur atom and the stability of the resulting sulfonate leaving group. A general trend in reactivity can be observed, which often correlates with the acidity of the parent sulfonic acid. While direct comparative studies under identical conditions are sparse in the literature, a comprehensive analysis of available data allows for a qualitative and, where possible, quantitative assessment of their relative efficacies.
Generally, the order of reactivity is:
Trifluoromethanesulfonic anhydride > Methanesulfonic anhydride ≈ this compound > p-Toluenesulfonic anhydride
This trend is reflected in their utility, with the highly reactive triflic anhydride often employed for challenging transformations, while benzenesulfonic and p-toluenesulfonic anhydrides are utilized for more standard procedures where their stability and handling are advantageous.
Comparative Data on Sulfonic Anhydride Efficacy
The following tables summarize available quantitative data for the application of various sulfonic anhydrides in key synthetic transformations. It is important to note that reaction conditions can significantly influence yields, and the data presented here is collated from different studies.
Table 1: Comparison of Sulfonic Anhydrides in Amide/Sulfonamide Formation
| Sulfonic Anhydride | Amine/Alcohol Substrate | Product | Yield (%) | Reference |
| This compound | Benzylamine | N-Benzylbenzenesulfonamide | 60 | [1] |
| Methanesulfonic Anhydride | Benzylamine | N-Benzylmethanesulfonamide | 64 | [1] |
| Trifluoromethanesulfonic Anhydride | N-Aryl Amide / Benzylamine / Benzaldehyde | 3,4-Dihydroquinazoline derivative | 61 | [2] |
Note: The reaction with triflic anhydride is a complex one-pot, three-component reaction, and the yield reflects the overall transformation, not a simple amidation.
Table 2: Comparison of Sulfonic Acids (as Catalysts) in Esterification
While data for direct esterification using sulfonic anhydrides as activating agents is limited in comparative studies, the catalytic activity of their parent sulfonic acids provides insight into their relative performance in promoting esterification.
| Sulfonic Acid Catalyst | Reaction | Product | Yield (%) | Reference |
| Benzenesulfonic acid | Acetic acid + n-propanol | n-propyl acetate | ~55 | |
| p-Toluenesulfonic acid | Acetic acid + n-propanol | n-propyl acetate | ~60 | |
| Sulfuric acid (for comparison) | Acetic acid + n-propanol | n-propyl acetate | ~65 |
Reaction Mechanisms and Experimental Workflows
The utility of sulfonic anhydrides in synthesis primarily stems from their ability to act as powerful electrophiles and dehydrating agents.
Amide and Sulfonamide Formation
In the synthesis of amides from carboxylic acids, the sulfonic anhydride acts as an activator by forming a mixed carboxylic-sulfonic anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine. For sulfonamide synthesis, the amine directly attacks the sulfonyl sulfur of the anhydride.
Esterification
Similarly, for esterification, the carboxylic acid is activated by the sulfonic anhydride to form a mixed anhydride, which is then attacked by the alcohol. Alternatively, sulfonic acids themselves can act as Brønsted acid catalysts in Fischer esterification.
References
Spectroscopic Analysis of Benzenesulfonic Anhydride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, benzenesulfonic anhydride stands as a potent reagent for the introduction of the benzenesulfonyl group in organic synthesis. This guide provides a comparative analysis of the spectroscopic data of its primary reaction products, alongside an examination of benzenesulfonyl chloride as a common alternative.
This compound, with the chemical formula (C₆H₅SO₂)₂O, is a highly reactive electrophile, facilitating the transfer of a benzenesulfonyl group to a variety of nucleophiles.[1] Its reactivity stems from the anhydride functionality, which makes the benzenesulfonyl group an excellent leaving group in nucleophilic substitution reactions.[1] This enhanced reactivity distinguishes it from the corresponding acid, benzenesulfonic acid, and related derivatives like sulfonyl chlorides.[1] The primary applications of this compound in organic synthesis include the formation of sulfonamides through reaction with primary and secondary amines, and the synthesis of sulfonate esters via reaction with alcohols.[1] These products are often key intermediates in the development of pharmaceuticals and agrochemicals.[1]
Comparison with Benzenesulfonyl Chloride
While both this compound and benzenesulfonyl chloride are used for sulfonylation reactions, there are key differences in their reactivity and handling. This compound is generally considered a more potent electrophile than benzenesulfonyl chloride.[1] This heightened reactivity can be advantageous in synthesizing sulfonamides and sulfonate esters, particularly with less nucleophilic substrates. However, benzenesulfonyl chloride is often preferred in laboratory settings due to its physical state; it is a liquid at room temperature, which can make it easier to handle than the solid this compound.[2] The choice between the two reagents often depends on the specific requirements of the reaction, including the nucleophilicity of the substrate and the desired reaction conditions.
Reaction Products and Spectroscopic Data
The reaction of this compound with a nucleophile, such as an amine or an alcohol, results in the formation of a sulfonamide or a sulfonate ester, respectively, with benzenesulfonic acid as a byproduct. The general reactions are illustrated below.
Reaction with Amines (e.g., Benzylamine):
(C₆H₅SO₂)₂O + 2 RNH₂ → C₆H₅SO₂NHR + C₆H₅SO₃H·RNH₂
Reaction with Alcohols (e.g., Ethanol):
(C₆H₅SO₂)₂O + ROH → C₆H₅SO₂OR + C₆H₅SO₃H
The following tables summarize the characteristic ¹H NMR and IR spectroscopic data for representative products formed from the reaction of a benzenesulfonylating agent with benzylamine and ethanol.
Table 1: Spectroscopic Data for N-Benzylbenzenesulfonamide
| Spectroscopic Data | This compound Product (N-Benzylbenzenesulfonamide) | Benzenesulfonyl Chloride Product (N-Benzylbenzenesulfonamide) |
| ¹H NMR (CDCl₃, δ in ppm) | 4.12 (s, 2H), 7.17-7.30 (m, 5H), 7.54-7.69 (m, 3H), 7.87-7.93 (m, 2H)[3] | 4.12 (s, 2H), 7.17-7.30 (m, 5H), 7.54-7.69 (m, 3H), 7.87-7.93 (m, 2H)[3] |
| IR (cm⁻¹) | ~3270 (N-H stretch), ~1330 & ~1160 (asymmetric & symmetric SO₂ stretch) | ~3270 (N-H stretch), ~1330 & ~1160 (asymmetric & symmetric SO₂ stretch) |
Table 2: Spectroscopic Data for Ethyl Benzenesulfonate
| Spectroscopic Data | This compound Product (Ethyl Benzenesulfonate) | Benzenesulfonyl Chloride Product (Ethyl Benzenesulfonate) |
| ¹H NMR (CDCl₃, δ in ppm) | 1.29 (t, 3H), 4.12 (q, 2H), 7.43-7.79 (m, 3H), 7.90 (d, 2H)[4] | 1.29 (t, 3H), 4.12 (q, 2H), 7.43-7.79 (m, 3H), 7.90 (d, 2H)[4] |
| IR (cm⁻¹) | ~1360 & ~1180 (asymmetric & symmetric SO₂ stretch), ~950 (S-O-C stretch)[1] | ~1360 & ~1180 (asymmetric & symmetric SO₂ stretch), ~950 (S-O-C stretch)[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of N-benzylbenzenesulfonamide and ethyl benzenesulfonate using both this compound and benzenesulfonyl chloride are provided below.
Protocol 1: Synthesis of N-Benzylbenzenesulfonamide using this compound
Materials:
-
This compound
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol or Ethyl acetate/hexanes for recrystallization
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add benzylamine (2.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
-
Characterize the purified product using NMR and IR spectroscopy.
Protocol 2: Synthesis of N-Benzylbenzenesulfonamide using Benzenesulfonyl Chloride
Materials:
-
Benzenesulfonyl chloride
-
Benzylamine
-
10% Sodium hydroxide solution
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve benzylamine (1.2 eq) in diethyl ether.
-
Add 10% sodium hydroxide solution.
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Separate the ethereal layer and wash it with water and then with 1 M HCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the solid residue from ethanol.
-
Characterize the purified product using NMR and IR spectroscopy.
Protocol 3: Synthesis of Ethyl Benzenesulfonate using this compound
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous ethanol (1.5 eq) followed by pyridine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
-
Characterize the purified product using NMR and IR spectroscopy.
Protocol 4: Synthesis of Ethyl Benzenesulfonate using Benzenesulfonyl Chloride
Materials:
-
Benzenesulfonyl chloride
-
Anhydrous ethanol
-
Pyridine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix anhydrous ethanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Characterize the purified product using NMR and IR spectroscopy.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the general reaction pathways of this compound and a typical experimental workflow for product synthesis and analysis.
Caption: General reaction pathways of this compound.
Caption: A typical experimental workflow for synthesis and analysis.
References
A Comparative Guide to the Synthesis and Characterization of Sulfonate Esters: Benzenesulfonic Anhydride vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of sulfonate esters using benzenesulfonic anhydride and other common sulfonating agents. It offers an objective analysis of their performance, supported by experimental data, detailed protocols, and spectroscopic characterization. This information is intended to assist researchers in selecting the most appropriate method for their specific applications, particularly in the fields of medicinal chemistry and drug development where sulfonate esters are pivotal intermediates.[1][2]
Executive Summary
The synthesis of sulfonate esters is a fundamental transformation in organic chemistry, with significant implications for the pharmaceutical industry. These compounds are not only stable intermediates but also serve as excellent leaving groups in nucleophilic substitution reactions and have been utilized in prodrug strategies.[2][3][4] this compound presents as a potent electrophile for the efficient synthesis of sulfonate esters. This guide compares its utility against the widely used sulfonyl chlorides, focusing on reaction efficiency, conditions, and product characterization.
Comparison of Synthetic Methodologies
The two primary methods for the synthesis of sulfonate esters discussed here are the use of this compound and sulfonyl chlorides. Both methods have distinct advantages and disadvantages in terms of reactivity, byproducts, and substrate scope.
| Feature | This compound | Benzenesulfonyl Chloride |
| Reactivity | Highly reactive, often requiring milder conditions. | Generally less reactive, may require a base catalyst (e.g., pyridine, triethylamine).[1][5] |
| Byproducts | Benzenesulfonic acid, which can be easily removed by aqueous workup. | Hydrochloric acid, which needs to be neutralized by a base, forming salts that may complicate purification. |
| Reaction Conditions | Often neutral and mild conditions can be employed. | Typically requires basic conditions to scavenge HCl.[1] |
| Substrate Scope | Broad, effective for a wide range of alcohols. | Very broad, widely used for primary and secondary alcohols.[5] |
| Handling | Can be moisture-sensitive. | Generally stable but can be corrosive and moisture-sensitive. |
| Yields | Generally high yields are reported. | High to excellent yields are commonly achieved.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of a simple sulfonate ester using a sulfonic acid anhydride and a sulfonyl chloride.
Protocol 1: Synthesis of an Alkyl Tosylate using Toluenesulfonic Anhydride
This protocol, catalyzed by Ytterbium(III) trifluoromethanesulfonate, is representative of the synthesis using a sulfonic anhydride and can be adapted for this compound.
Materials:
-
Primary or secondary alcohol (1 mmol)
-
Toluene-p-sulfonic anhydride (1.1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a solution of the alcohol in dichloromethane, add toluene-p-sulfonic anhydride and Ytterbium(III) trifluoromethanesulfonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a p-Toluenesulfonate Ester using p-Toluenesulfonyl Chloride
This general procedure is widely used for the synthesis of sulfonate esters from alcohols.
Materials:
-
Alcohol (10 mmol)
-
p-Toluenesulfonyl chloride (10 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (12 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
Procedure:
-
Dissolve the alcohol and p-toluenesulfonyl chloride in dichloromethane.[6]
-
Add a solution of DABCO in dichloromethane to the mixture, which may result in warming and precipitation.[6]
-
After the reaction is complete (monitored by TLC), add 1M NaOH solution.[6]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[6]
-
Wash the organic layer sequentially with 5% NaHCO₃, 0.1M HCl, water, and brine.[6]
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent in vacuo.[6]
Characterization of Sulfonate Esters
Accurate characterization of the synthesized sulfonate esters is essential to confirm their structure and purity. The primary spectroscopic techniques used are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Ethyl Benzenesulfonate
| Technique | Observed Signals/Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, 2H, Ar-H), 7.60 (m, 3H, Ar-H), 4.12 (q, 2H, -O-CH₂-), 1.29 (t, 3H, -CH₃)[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.3, 133.6, 129.2 (2C), 127.8 (2C), 68.0 (-O-CH₂-), 14.8 (-CH₃) |
| IR (Neat) | ~3070 cm⁻¹ (Ar C-H stretch), ~1360 cm⁻¹ (S=O asymmetric stretch), ~1180 cm⁻¹ (S=O symmetric stretch), ~1000-1100 cm⁻¹ (S-O-C stretch)[8] |
| Mass Spec. (EI) | m/z 186 (M⁺), 157, 141, 109, 93, 77 (C₆H₅⁺), 65, 51[9] |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and reaction mechanisms.
Experimental Workflow for Sulfonate Ester Synthesis
Caption: General workflow for the synthesis and purification of sulfonate esters.
Prodrug Activation Mechanism
Sulfonate esters can be employed as linkers in prodrugs, which release the active drug upon a specific trigger, such as enzymatic cleavage.[2][3]
Caption: Activation of a sulfonate ester-based prodrug via enzymatic cleavage.
Conclusion
The choice of sulfonating agent for the synthesis of sulfonate esters depends on the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and scalability. This compound offers a highly reactive option that can be advantageous under neutral and mild conditions. In contrast, sulfonyl chlorides are widely used and well-established, providing high yields in the presence of a base. For drug development professionals, understanding the nuances of these synthetic methods is critical for the efficient and controlled production of sulfonate ester intermediates and for mitigating the formation of potential genotoxic impurities.[10] The detailed protocols and characterization data provided in this guide serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. eurjchem.com [eurjchem.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl benzenesulphonate(515-46-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl benzenesulfonate | C8H10O3S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Benzenesulfonic Anhydride-Mediated Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient formation of ester and amide bonds is a cornerstone of molecular synthesis. Benzenesulfonic anhydride ((PhSO₂)₂O) has emerged as a potent reagent for these transformations, acting as both a powerful activating agent and a dehydrating agent. This guide provides an objective comparison of its performance with common alternatives, supported by mechanistic insights and detailed experimental protocols.
This compound activates carboxylic acids by forming a mixed sulfonic-carboxylic anhydride intermediate. This intermediate is highly reactive towards nucleophiles like alcohols and amines, facilitating the formation of esters and amides, respectively. Its high reactivity and the formation of the water-soluble benzenesulfonic acid byproduct simplify product purification.
Performance Comparison: this compound vs. Alternatives
While direct, side-by-side quantitative comparisons in the literature are scarce, a qualitative and data-informed assessment can be made based on the known reactivity and typical performance of different classes of coupling reagents.
Esterification
The formation of esters from carboxylic acids and alcohols often requires the removal of water to drive the equilibrium towards the product. This compound achieves this by acting as a potent dehydrating agent while simultaneously activating the carboxylic acid.
| Reagent Class | Example Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Sulfonic Anhydrides | This compound | Good to Excellent | 1-6 hours | High reactivity, self-dehydrating, clean workup | Can be harsh for sensitive substrates |
| Carbodiimides | DCC, DIC, EDC | Good to Excellent | 1-12 hours | Mild conditions, widely used[1] | Formation of urea byproducts can complicate purification, potential for racemization[2] |
| Acid Catalysts | Sulfuric Acid, p-TsOH | Variable (equilibrium) | Hours to days | Inexpensive, simple procedure | Reversible reaction requires water removal, can be harsh |
Table 1: Comparison of reagents for esterification. Data is compiled from general literature knowledge.
A study on the esterification of acetic acid with n-propanol using various sulfonic acids as catalysts showed that benzenesulfonic acid derivatives provide good yields, comparable to sulfuric acid.[3] While this study used benzenesulfonic acid as a catalyst rather than the anhydride as a stoichiometric reagent, it highlights the effectiveness of the benzenesulfonyl group in promoting esterification.
Amidation
Amide bond formation is a critical reaction in peptide synthesis and drug discovery. This compound offers a powerful alternative to more common peptide coupling reagents.
| Reagent Class | Example Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Sulfonic Anhydrides | This compound | Good to Excellent | 1-4 hours | High reactivity, rapid reaction | Can be too reactive for delicate substrates |
| Uronium/Aminium Salts | HATU, HBTU | Excellent | 0.5-2 hours | High efficiency, low racemization, widely used in peptide synthesis[] | Can be expensive, potential for side reactions |
| Carbodiimides | DCC, DIC, EDC | Good to Excellent | 1-12 hours | Cost-effective, well-established[] | Urea byproduct formation, risk of racemization |
| Acid Halides | Acyl Chlorides | Good to Excellent | 0.5-3 hours | High reactivity | Generates HCl, sensitive to moisture, can be harsh |
Table 2: Comparison of reagents for amidation. Data is compiled from general literature knowledge.
The reaction of acid halides or anhydrides with amines is a fundamental method for amide synthesis.[] this compound, being a highly reactive anhydride, is expected to facilitate rapid and high-yielding amidations.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published in direct comparative studies. The following are representative procedures based on the known reactivity of sulfonic anhydrides.
General Protocol for Esterification using this compound
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add this compound (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Typical reaction times range from 1 to 6 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Amidation using this compound
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Activation: To this solution, add this compound (1.1 eq.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired amide.
Mechanism of Action and Visualizations
The key to the effectiveness of this compound lies in its ability to form a highly reactive mixed anhydride intermediate with the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine.
The general workflow for a this compound-mediated reaction involves simple addition and workup steps, making it an attractive method for synthesis.
References
A Comparative Guide to Sulfonylating Agents: Alternatives to Benzenesulfonic Anhydride
For researchers, scientists, and professionals in drug development, sulfonylation is a critical transformation in organic synthesis, pivotal for installing sulfonyl groups into molecules. While benzenesulfonic anhydride is a potent reagent for this purpose, its high reactivity, moisture sensitivity, and sometimes aggressive reaction conditions necessitate the exploration of alternatives. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Overview of Sulfonylating Agents
This compound is a highly reactive electrophile, readily undergoing nucleophilic attack by alcohols, amines, and other nucleophiles.[1][2] Its utility is offset by its hygroscopic nature and the formation of benzenesulfonic acid as a byproduct, which can complicate purification.[2][3] The alternatives discussed below offer a range of reactivity, selectivity, and handling characteristics, providing a versatile toolkit for modern synthetic chemistry.
The primary alternatives include sulfonyl chlorides, which are more stable and widely available, and sulfonyl hydrazides, which have emerged as versatile and easy-to-handle sulfonyl sources.[4][5][6] Additionally, catalytic systems and alternative reaction pathways, such as the Mitsunobu reaction, provide milder conditions for achieving sulfonylation.[7][8]
Performance Comparison of Sulfonylating Agents
The choice of a sulfonylating agent depends on several factors, including the nature of the substrate (e.g., primary vs. secondary alcohol, amine), the presence of sensitive functional groups, and the desired reaction conditions. The following table summarizes the performance of key alternatives to this compound.
| Reagent/System | Typical Substrates | Common Conditions | Typical Yields | Advantages | Disadvantages/Limitations |
| This compound | Alcohols, Amines | Aprotic solvent (e.g., DCM, Ether), often at 0 °C to RT | 85-95% | High reactivity, efficient for hindered substrates.[1][3] | Moisture sensitive, can be too reactive, byproduct removal.[2][3] |
| Sulfonyl Chlorides (e.g., TsCl, BsCl) | Alcohols, Amines | Base (e.g., Pyridine, Et₃N, DMAP), aprotic solvent (DCM, Toluene) | 70-98% | Readily available, stable, cost-effective, good selectivity.[4][9][10] | Less reactive than anhydrides; can require catalysts or stronger bases.[7][11] |
| Sulfonyl Hydrazides | Alkenes, Alkynes, Heterocycles | Oxidative, radical, or transition-metal catalyzed conditions | 60-95% | Stable, odorless solids, versatile reactivity modes (radical, electrophilic).[5][6][12] | Often requires specific catalysts or oxidants to generate the active species.[13] |
| Mitsunobu Reaction (Sulfonamides as nucleophiles) | Primary & Secondary Alcohols | PPh₃, DEAD or DIAD, THF, 0 °C to RT | 75-95% | Mild conditions, stereochemical inversion at chiral centers.[8][14][15] | Stoichiometric phosphine oxide byproduct, limited to acidic nucleophiles (pKa < 15).[16] |
| In Situ Anhydride Generation | Alcohols, Amines | Electrochemical dehydration of sulfonic acids | 60-75% (overall) | Avoids handling of unstable anhydrides, mild conditions.[1] | Requires specialized electrochemical setup. |
Key Sulfonylation Pathways and Mechanisms
The selection of a sulfonylating agent is often guided by its mechanism of action. The following diagrams illustrate a general sulfonylation reaction and a decision-making workflow for choosing an appropriate method.
Caption: A simplified diagram of a typical sulfonylation reaction.
Caption: Decision workflow for sulfonylation agent selection.
Experimental Protocols
Detailed and reproducible protocols are essential for successful synthesis. Below are representative procedures for common sulfonylation reactions using alternatives to this compound.
Protocol 1: Tosylation of a Primary Alcohol using p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the standard procedure for converting a primary alcohol to its corresponding tosylate, which is a good leaving group for subsequent nucleophilic substitution.[17]
Materials:
-
Primary Alcohol (e.g., Diethylene Glycol Monobenzyl Ether)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.04 eq.)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in dichloromethane (approx. 0.4 M solution).
-
To the stirred solution at room temperature, add triethylamine (1.5 eq.), 4-dimethylaminopyridine (0.04 eq.), and finally p-toluenesulfonyl chloride (1.2 eq.).[17]
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (aq).
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tosylate.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Amine
This method is particularly effective for less nucleophilic or sterically hindered amines, where standard conditions may be inefficient. The use of DMAP as a nucleophilic catalyst significantly accelerates the reaction.[7][18]
Materials:
-
Primary Amine Substrate
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine substrate (1.0 eq.) in DMF.
-
Add DMAP (2.0 eq.) to the solution.
-
Add o-NBS-Cl (1.5 eq.) to the reaction mixture and stir at room temperature.
-
The reaction is typically complete within 1-4 hours. Monitor progress by HPLC or TLC.[18]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide via column chromatography or recrystallization.
Protocol 3: Sulfonylation of an Alcohol via the Mitsunobu Reaction
This protocol allows for the sulfonylation of a primary or secondary alcohol with complete inversion of stereochemistry at a chiral center, using a sulfonamide as the nucleophile.[8][15][16]
Materials:
-
Alcohol (1.0 eq.)
-
Sulfonamide (e.g., p-toluenesulfonamide) (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), sulfonamide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[19]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.[19]
-
Monitor the reaction by TLC, observing the consumption of the starting alcohol.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain the desired sulfonamide and triphenylphosphine oxide byproduct. Purify by silica gel column chromatography to isolate the product.
Conclusion
While this compound remains a powerful tool for sulfonylation, its limitations have driven the development and adoption of a diverse range of alternatives. Sulfonyl chlorides like TsCl offer a balance of stability and reactivity, especially when activated by catalysts such as DMAP.[4][7] For reactions requiring mild conditions and stereochemical control, the Mitsunobu reaction provides an excellent pathway.[8] Furthermore, the emergence of sulfonyl hydrazides as stable, versatile reagents continues to expand the synthetic chemist's toolkit.[5] By understanding the comparative performance and specific protocols for these reagents, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.
References
- 1. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 512-35-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. labscoop.com [labscoop.com]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of Benzenesulfonic Acid Derivatives as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonic acid and its derivatives are a versatile class of organic acids that have found widespread application as catalysts in a variety of organic transformations. Their strong Brønsted acidity, operational simplicity, and the tunability of their catalytic activity through substitution on the aromatic ring make them attractive alternatives to mineral acids. This guide provides an objective comparison of the catalytic performance of several benzenesulfonic acid derivatives, supported by experimental data, to aid researchers in catalyst selection and optimization.
Catalyst Performance: A Quantitative Comparison
The catalytic efficacy of benzenesulfonic acid derivatives is influenced by the nature and position of substituents on the benzene ring. These substituents can alter the electronic and steric properties of the catalyst, thereby impacting reaction rates and selectivity. Below, we present comparative data for these catalysts in key organic reactions.
Esterification of Acetic Acid with n-Propanol
The Fischer esterification is a classic acid-catalyzed reaction. The following table summarizes the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol. The data highlights how different functional groups on the benzene ring affect the yield of n-propyl acetate.
| Catalyst | Derivative | Yield of n-propyl acetate (%) at 60 min |
| Sulfuric Acid (SA) | (Reference) | ~65% |
| p-Phenolsulfonic Acid (PPSA) | Hydroxy-substituted | ~60% |
| p-Toluenesulfonic Acid (PTSA) | Methyl-substituted | ~60% |
| Benzenesulfonic Acid (BSA) | Unsubstituted | ~55% |
| 2,4-Dinitrobenzenesulfonic Acid | Dinitro-substituted | Not specified in source |
| 4-Aminobenzenesulfonic Acid (ABSA) | Amino-substituted | Not specified in source |
Data adapted from a study on the esterification of acetic acid and n-propanol.[1]
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)
The conversion of biomass-derived carbohydrates into valuable platform chemicals is a critical area of green chemistry. Benzenesulfonic acid-based catalysts have shown promise in the dehydration of fructose to 5-HMF.
| Catalyst | Fructose Conversion (%) | 5-HMF Yield (%) | Reaction Conditions |
| Cellulose Benzenesulfonic Acid (CBSA) | 100% | ~85% | 10 wt% catalyst loading, DMSO, 140°C, 180 min |
This data showcases the performance of a specific, functionalized benzenesulfonic acid catalyst.[2][3]
Hydrolysis of Cellulose
The breakdown of cellulose into fermentable sugars is a key step in biofuel production. Aryl sulfonic acids have been investigated as catalysts for this process.
| Catalyst | Total Reducing Sugar (TRS) Yield (%) | Reaction Conditions |
| p-Toluenesulfonic Acid | 28.0% | 0.0321 mol H+ ion/L, 160°C, 3 h |
| 2-Naphthalenesulfonic Acid | 25.4% | 0.0321 mol H+ ion/L, 160°C, 3 h |
| 4-Biphenylsulfonic Acid | 30.3% | 0.0321 mol H+ ion/L, 160°C, 3 h |
| Sulfuric Acid (Reference) | 21.7% | 0.0321 mol H+ ion/L, 160°C, 3 h |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the evaluation of catalyst performance. Below is a representative protocol for the esterification of acetic acid with n-propanol.
Protocol: Batch Esterification of Acetic Acid and n-Propanol
Materials:
-
Acetic acid (0.80 mol)
-
n-Propanol (0.80 mol)
-
Benzenesulfonic acid derivative catalyst (e.g., p-toluenesulfonic acid, 5-20 mmol)
-
150 mL round-bottomed flask
-
Reflux condenser
Procedure:
-
Charge a 150 mL round-bottomed flask with acetic acid (0.80 mol) and n-propanol (0.80 mol).[1]
-
Equip the flask with a reflux condenser.[1]
-
Heat the mixture to the desired reaction temperature (e.g., 50°C).[1]
-
Once the temperature is stable, add the weighed amount of the benzenesulfonic acid derivative catalyst (5-20 mmol) to the mixture.[1]
-
Maintain the reaction at the set temperature under stirring for a specified duration (e.g., 60 minutes for comparative analysis).
-
After the reaction time has elapsed, cool the mixture to room temperature.
-
Analyze the product mixture using gas chromatography (GC) to determine the yield of n-propyl acetate.
Visualizing Catalytic Processes and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for comparing the catalytic performance of benzenesulfonic acid derivatives.
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
Caption: Reaction pathway for the acid-catalyzed dehydration of fructose to 5-HMF.[4][5][6][7][8]
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. researchgate.net [researchgate.net]
- 3. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08540J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of Benzenesulfonamide Analogs: A Comparative Guide to In Vitro and In Vivo Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo anticancer activities of benzenesulfonamide analogs, supported by experimental data. The focus is on their role as carbonic anhydrase inhibitors, a key target in oncology.
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives developed as inhibitors of carbonic anhydrases (CAs). Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to cancer progression by regulating pH in the tumor microenvironment. This guide delves into the preclinical data of two prominent ureido-substituted benzenesulfonamide analogs, SLC-0111 and its derivative FC-531, to elucidate their therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of SLC-0111 and FC-531, providing a clear comparison of their performance.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| SLC-0111 | hCA I | >10,000 |
| hCA II | 960 | |
| hCA IX | 45.1[1] | |
| hCA XII | 4.5[1] | |
| FC-531 | hCA I | 9.7[1] |
| hCA II | 1150[1] | |
| hCA IX | 6.2[1] | |
| hCA XII | 2.3[1] |
Table 2: In Vivo Antitumor Efficacy in a Breast Cancer Metastasis Model
| Compound | Dosage | Effect on Metastasis |
| SLC-0111 | Not specified | Significantly reduced metastasis burden in the lung[1] |
| FC-531 | Not specified | Significantly reduced metastasis burden in the lung[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of the benzenesulfonamide analogs against various human carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator in a stopped-flow instrument. The rate of the reaction is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified human CA isoforms (hCA I, II, IX, XII)
-
Benzenesulfonamide analogs (test compounds)
-
HEPES buffer
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the purified CA isoform in HEPES buffer.
-
Dissolve the benzenesulfonamide analogs in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Add varying concentrations of the test compound to the enzyme solution and incubate to allow for binding.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over a short period (10-100 seconds).
-
Calculate the initial rates of the enzymatic reaction from the linear phase of the absorbance curve.
-
Determine the inhibition constant (Kᵢ) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the lead benzenesulfonamide analogs in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth and metastasis is then evaluated over time.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor formation)
-
Benzenesulfonamide analogs (test compounds) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a specific concentration.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the benzenesulfonamide analog or vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors and relevant organs (e.g., lungs) for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and assessment of metastasis.
-
Calculate the tumor growth inhibition and the reduction in metastatic burden for the treatment groups compared to the control group.
References
Unveiling Molecular Identities: A Guide to Structural Confirmation with Benzenesulfonic Anhydride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of unknown compounds is a critical step. Benzenesulfonic anhydride emerges as a potent derivatizing agent, enhancing the analytical capabilities of mass spectrometry and chromatography for this purpose. This guide provides a comprehensive comparison of this compound with alternative derivatization methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for structural confirmation.
Derivatization is a cornerstone technique in chemical analysis, modifying a compound to improve its volatility, thermal stability, chromatographic separation, and/or detectability. For compounds with active hydrogens, such as amines, alcohols, and phenols, which are often polar and non-volatile, derivatization is indispensable for analysis by gas chromatography-mass spectrometry (GC-MS). In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency and, consequently, sensitivity.
This compound reacts with primary and secondary amines, as well as hydroxyl groups of alcohols and phenols, to form stable sulfonamides and sulfonic acid esters, respectively. These derivatives generally exhibit increased molecular weight and improved chromatographic behavior.
Performance Comparison: this compound vs. Alternatives
The choice of a derivatizing agent is dictated by the analyte's functional groups, the analytical technique employed, and the desired outcome (e.g., increased volatility for GC-MS or enhanced ionization for LC-MS). Below is a comparative overview of this compound against common alternative reagents.
For the Analysis of Amines (LC-MS)
Derivatization of amines is crucial for improving their retention on reverse-phase columns and enhancing their ionization efficiency in LC-MS.
| Derivatizing Agent | Target Analytes | Reaction Conditions | Advantages | Disadvantages | Typical LOD Improvement |
| This compound | Primary & Secondary Amines | Mild; often requires a base catalyst (e.g., pyridine) | Forms stable derivatives; good for MS detection. | Can be non-selective if other active hydrogens are present. | Data not readily available for direct comparison. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Basic pH (9-11), often requires heating (e.g., 60°C for 30-60 min)[1] | Highly fluorescent derivatives, significant sensitivity enhancement in HPLC-Fluorescence and LC-MS[1][2] | Can react with other nucleophiles; derivatives can be light-sensitive. | Can reach low µg/mL to ng/mL levels[1] |
| Dabsyl Chloride | Primary & Secondary Amines | Basic pH, heating often required | Chromophoric derivatives suitable for UV-Vis detection. | Derivatives can be unstable[3] | Generally less sensitive than dansyl chloride. |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Mild, basic conditions | Produces stable derivatives with strong UV absorbance and fluorescence.[2] | Can introduce significant hydrophobicity, potentially altering chromatographic behavior substantially.[4] | Good sensitivity, comparable to dansyl chloride. |
| o-Phthalaldehyde (OPA) | Primary Amines | Room temperature, in the presence of a thiol | Rapid reaction; versatile fluorogenic reagent.[2] | Derivatives can be unstable; does not react with secondary amines.[1][2] | Offers good sensitivity for primary amines. |
For the Analysis of Alcohols and Phenols (GC-MS)
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of alcohols and phenols.
| Derivatizing Agent | Target Analytes | Reaction Conditions | Advantages | Disadvantages | Typical LOD Improvement |
| This compound | Alcohols, Phenols | Often requires a catalyst (e.g., DMAP) and heating | Forms stable, less polar derivatives. | Can be less volatile than silyl derivatives. | Data not readily available for direct comparison. |
| Silylating Agents (e.g., BSTFA, MSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Anhydrous conditions, often requires heating (e.g., 60-80°C for 30-60 min)[5] | Highly volatile and thermally stable derivatives; widely applicable.[6] | Derivatives are sensitive to moisture; excess reagent can interfere with analysis. | Can achieve low ng/L to µg/L detection limits.[7] |
| Acylating Agents (e.g., Acetic Anhydride, TFAA) | Alcohols, Phenols, Amines | Often requires a base catalyst (e.g., pyridine) | Forms stable derivatives; can introduce electron-capturing groups for ECD detection. | Byproducts can be corrosive and may need to be removed before analysis. | Can achieve low µg/L detection limits.[8] |
| Perfluoroacylating Agents (e.g., Perfluorooctanoyl chloride) | Alcohols, Phenols | Mild conditions | Produces derivatives with strong molecular ions in MS, aiding in identification.[9] | Reagents can be expensive. | Can achieve low mg/L detection limits.[9] |
Experimental Protocols
The following are generalized protocols for the derivatization of unknown compounds containing amine or hydroxyl functional groups. Optimization is often necessary for specific applications.
Protocol 1: Derivatization of Amines with this compound for LC-MS Analysis
Materials:
-
Sample containing the unknown compound
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Pyridine (or another suitable base)
-
Anhydrous acetonitrile
-
Vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried sample in anhydrous acetonitrile.
-
Reagent Addition: To the sample solution, add an excess of the this compound solution.
-
Catalyst Addition: Add a small amount of pyridine to catalyze the reaction. The molar ratio of anhydride to amine should typically be in large excess.
-
Reaction: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by a suitable technique if possible.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger.
-
Sample Preparation for LC-MS: Dilute the reaction mixture with the mobile phase to an appropriate concentration for LC-MS analysis.
-
Analysis: Inject the derivatized sample into the LC-MS system.
Protocol 2: Derivatization of Alcohols/Phenols with this compound for GC-MS Analysis
Materials:
-
Sample containing the unknown compound
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile or other suitable solvent)
-
4-Dimethylaminopyridine (DMAP) solution (catalyst)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Vials with caps
-
Heating block or evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried sample in the chosen anhydrous solvent.
-
Reagent and Catalyst Addition: Add an excess of the this compound solution and a catalytic amount of DMAP solution.
-
Evaporative Derivatization: For some phenols, an evaporative derivatization approach can improve yields.[10] This involves evaporating the solvent from the sample-reagent mixture to dryness.
-
Reaction: Heat the dried residue or the solution at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours).
-
Reconstitution: After the reaction, reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane, ethyl acetate).
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow for unknown compound identification, the reaction mechanism of this compound, and the logic for selecting a derivatization strategy.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of endocrine disrupting alkylphenols, chlorophenols and bisphenol-A using hollow fiber-protected liquid-phase microextraction coupled with injection port-derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.gnest.org [journal.gnest.org]
- 9. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzenesulfonic Anhydride: A Procedural Guide
For researchers and professionals in scientific and drug development fields, the proper handling and disposal of reactive chemical reagents like benzenesulfonic anhydride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, emphasizing operational integrity and adherence to safety protocols.
Immediate Safety and Handling Information
This compound is a moisture-sensitive and corrosive solid.[1][2] It causes severe skin burns and eye damage and is harmful if swallowed.[1] Upon contact with water, it undergoes rapid hydrolysis to form benzenesulfonic acid, a strong acid.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, a face shield, and a lab coat, must be worn at all times when handling this chemical.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][5]
Disposal Procedures: Operational Plans
The primary and most recommended method for disposing of this compound is to entrust it to a licensed professional waste disposal service.[1] Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.
Plan A: Disposal of Unused or Waste Product
-
Container Integrity : Ensure the chemical remains in its original, properly labeled container. Keep the container tightly closed to prevent exposure to moisture.[1]
-
No Mixing : Do not mix this compound waste with other chemicals or solvents.
-
Segregation : Store the waste container in a designated, secure area away from incompatible materials, particularly bases and moisture.[2]
-
Professional Collection : Arrange for collection by an approved and licensed hazardous waste disposal company. Inform them of the chemical's identity and corrosive nature.
Plan B: Neutralization of Small Spills and Contaminated Materials
For minor spills, a careful in-lab neutralization can be performed before disposal. This procedure should only be undertaken by trained personnel equipped with the proper PPE.
Experimental Protocol for Neutralization of Small Spills:
-
Containment : Cordon off the spill area to prevent exposure.[6]
-
Absorption : If the spill is a solid, do not add water directly. Cover the spill with a dry, inert absorbent material such as sand or earth.[5] Avoid generating dust.[1]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.
-
Neutralization of Residue : Prepare a 5-10% solution of a weak base, such as sodium bicarbonate, in a large beaker within a fume hood.[7] Place the beaker in an ice bath to control the reaction temperature.
-
Slow Addition : Slowly and in small portions, add the collected spill material to the basic solution with constant, gentle stirring. Be prepared for gas (carbon dioxide) evolution and potential heat generation.
-
pH Monitoring : After the addition is complete, check the pH of the resulting solution. If necessary, add more base until the pH is within the neutral range (6-8), as permitted by local regulations for aqueous waste.
-
Final Disposal : The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local environmental regulations. Otherwise, it should be collected in a labeled waste container for professional disposal.
-
Decontamination : Wipe the spill area with a damp cloth, and seal the cloth and any contaminated PPE in a labeled bag for disposal with other solid hazardous waste.[6]
Quantitative Data for Neutralization
The following table summarizes key quantitative parameters relevant to the neutralization of benzenesulfonic acid, the hydrolysis product of the anhydride.
| Parameter | Value/Guideline | Application Context | Source |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) | Recommended for neutralizing spills and residues due to its mild nature, which helps control the reaction rate. | [7] |
| Concentration | 10% solution | A 10% aqueous solution of sodium bicarbonate is suggested for effective spill neutralization. | [7] |
| Final pH Target | 7 - 8 | Target pH range for the final aqueous solution before disposal, ensuring it is no longer corrosive. | [7] |
| Reactant Ratio (NaOH) | 1:1 molar ratio | For large-scale neutralization to produce linear alkylbenzene sulfonates (LAS), a 1:1 ratio with NaOH is used. | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 512-35-6 | Benchchem [benchchem.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
Personal protective equipment for handling Benzenesulfonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzenesulfonic Anhydride. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
This compound is a corrosive substance that can cause severe skin burns and serious eye damage[1][2]. It is also corrosive to metals. Ingestion and inhalation can be harmful, causing irritation to the respiratory tract[3]. Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | Protects against splashes and dust, preventing severe eye damage[1][4]. |
| Skin Protection | Gloves: Neoprene or Natural Rubber gloves are recommended. Nitrile gloves can also be used. Always wear two pairs of gloves (double-gloving).Clothing: A chemically resistant apron or full-body suit over laboratory clothing. | Prevents direct contact with the skin, which can cause severe burns[1][5][6]. Double-gloving provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if handling the solid in a way that generates dust or if working outside of a fume hood[1][3]. | Protects the respiratory tract from irritation due to inhalation of dust particles[3]. |
| Footwear | Closed-toe, chemical-resistant boots or shoes. | Protects feet from potential spills. |
Occupational Exposure Limits:
Currently, there are no established occupational exposure limit values for this compound[2][4]. Therefore, it is crucial to handle this chemical with the utmost care and to keep exposure to an absolute minimum.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe handling from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
-
When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent absorption of moisture, as it is hygroscopic[2][3].
-
-
Cleanup:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency. The following plan outlines procedures for spills, exposure, and disposal.
Emergency Procedures:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Clean the spill area thoroughly.
-
-
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Aqueous solutions should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions in a fume hood before disposal. The pH should be adjusted to between 5.5 and 9.5.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Disposal:
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 1626 - BENZENESULFONIC ACID [chemicalsafety.ilo.org]
- 4. angenechemical.com [angenechemical.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 7. This compound | 512-35-6 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
